5-Hexen-2-one
Description
Properties
IUPAC Name |
hex-5-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDVGJZUHCKENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059372 | |
| Record name | 5-Hexen-2-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-49-9 | |
| Record name | 5-Hexen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Hexen-2-one | |
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| Record name | 5-Hexen-2-one | |
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| Record name | 5-Hexen-2-one | |
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| Record name | 5-Hexen-2-one | |
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| Record name | Hex-5-en-2-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.342 | |
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| Record name | 5-HEXEN-2-ONE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Hexen-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-one, also known as allylacetone, is an organic compound with the chemical formula C₆H₁₀O. It is a ketone and an alkene, featuring a carbonyl group on the second carbon and a terminal double bond. This bifunctional nature makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
The structure of this compound is characterized by a six-carbon chain containing a ketone functional group at the 2-position and a terminal alkene between carbons 5 and 6.
| Identifier | Value |
| IUPAC Name | hex-5-en-2-one[1][2][3] |
| Synonyms | Allylacetone, 1-Hexen-5-one, 5-Hexene-2-one[4][5][6] |
| CAS Number | 109-49-9[4][5][6] |
| Molecular Formula | C₆H₁₀O[1][5][6] |
| SMILES String | CC(=O)CCC=C[1][4] |
| InChI | 1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3[4][5][6] |
| InChIKey | RNDVGJZUHCKENF-UHFFFAOYSA-N[4][5][6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and application.
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [7] |
| Density | 0.847 g/mL at 25 °C | [4][8] |
| Boiling Point | 128-129 °C | [4][8] |
| Refractive Index | n20/D 1.419 | [4][8] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [4][8] |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and ketones. | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Spectra available for viewing.[9] |
| ¹³C NMR | Spectra available for viewing.[9] |
| Infrared (IR) | Stretching and bending vibrations can be detected.[10] Spectra available for viewing.[1][2][9] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[5][6] |
| UV/Visible | UV/Visible spectrum data is available.[5][6] |
Experimental Protocols
Synthesis of this compound (Allylacetone) via Alkylation of Ethyl Acetoacetate
This protocol is adapted from established methods for the synthesis of ketones from β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium methoxide (25% in methanol)
-
Allyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (3-neck)
-
Stirrer
-
Condenser with drying tube
-
Addition funnel with nitrogen bleed
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Enolate Formation: In a 3-neck round-bottom flask equipped with a stirrer, condenser, and addition funnel, place 25% sodium methoxide in methanol. Cool the solution to 20°C.
-
Slowly add ethyl acetoacetate to the sodium methoxide solution over a 30-minute period, maintaining the temperature between 20-25°C with external cooling.
-
Stir the resulting mixture at 20°C for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add allyl chloride dropwise to the reaction mixture with stirring over a 30-minute period. Allow the reaction temperature to gradually rise.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Hydrolysis and Decarboxylation: The crude ethyl allyl-acetoacetate is then saponified using an aqueous base (e.g., NaOH) followed by acidification and heating to induce decarboxylation to yield this compound.
-
The final product can be purified by distillation.
Potential Biological Activity and Signaling Pathways
While extensive biological data for this compound is not widely available, its chemical structure as an α,β-unsaturated ketone suggests potential for biological activity. Such compounds are known to be electrophilic and can react with nucleophilic residues in biomolecules, such as cysteine residues in proteins. This reactivity can lead to various cellular effects.
It has been hypothesized that this compound may exhibit cytotoxic and antimicrobial activities. One plausible mechanism of action for electrophilic compounds like this compound is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Below is a diagram illustrating the hypothesized interaction of this compound with the Keap1-Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. This compound | 109-49-9 | FH35623 | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 5-Hexen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-hexen-2-one (Allylacetone), a valuable organic building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison. These data are compiled from various spectral databases and are consistent with the known structure of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~5.8 | ddt | 1H | 17.0, 10.2, 6.6 | H-5 |
| ~5.0 | m | 2H | - | H-6 |
| ~2.5 | t | 2H | 7.4 | H-3 |
| ~2.2 | m | 2H | - | H-4 |
| 2.15 | s | 3H | - | H-1 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Carbon Atom |
| 208.5 | C-2 |
| 137.0 | C-5 |
| 115.2 | C-6 |
| 42.8 | C-3 |
| 29.8 | C-1 |
| 27.8 | C-4 |
Note: Chemical shifts are typically referenced to a standard, such as TMS or the deuterated solvent used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (vinylic) |
| ~2935 | Medium | C-H stretch (aliphatic) |
| 1715 | Strong | C=O stretch (ketone) |
| 1642 | Medium | C=C stretch (alkene) |
| 1410 | Medium | CH₂ bend |
| 915 | Strong | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - CH₃]⁺ |
| 58 | Moderate | McLafferty Rearrangement Product |
| 55 | Moderate | [C₄H₇]⁺ |
| 43 | 100% (Base Peak) | [CH₃CO]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or similar) equipped with a broadband probe.
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in ~0.6 mL of a deuterated solvent (typically Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is utilized.
-
Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are employed due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology (Neat Liquid via ATR):
-
A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
The spectrum is acquired by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[2]
-
The resulting spectrum is displayed in terms of transmittance or absorbance.
-
After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC.
-
Gas Chromatography: The sample is vaporized in the heated injection port and separated from the solvent and any impurities on a capillary GC column (e.g., a nonpolar DB-5 or similar). A temperature program is used to elute the compound.[4]
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualized Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in determining the structure of this compound.
Caption: Workflow of spectroscopic techniques for the structural elucidation of this compound.
References
An In-depth Technical Guide to 5-Hexen-2-one: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 5-Hexen-2-one, including its Chemical Abstracts Service (CAS) number, detailed safety data, and protocols for safe handling and emergency procedures. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research applications.
Chemical Identification
The CAS number for this compound is 109-49-9 .[1][2][3][4] This unique numerical identifier is assigned by the Chemical Abstracts Service and is used for the unambiguous identification of this chemical substance.
Synonyms: Allylacetone, 1-Hexen-5-one.[2][3][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2][3][4] |
| Molecular Weight | 98.14 g/mol | [1][4] |
| Appearance | Liquid | |
| Boiling Point | 128-129 °C | |
| Density | 0.847 g/mL at 25 °C | |
| Refractive Index | n20/D 1.419 | |
| Flash Point | 24 °C (75.2 °F) - closed cup |
Hazard Identification and Safety Data
This compound is classified as a flammable liquid.[5] The following table outlines its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | Warning | GHS02 (Flame) |
Source:[5]
Toxicological Data: Specific toxicological data for humans is not readily available. However, it is advised that exposure to any chemical should be minimized.[6] Skin and eye contact may cause irritation, and the substance may be harmful if inhaled or ingested.[6]
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are derived from safety data sheets and are critical for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator with an appropriate filter (type ABEK) if inhalation risk exists.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[7] Do not breathe vapors or spray mist.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7] Use only non-sparking tools and take precautionary measures against static discharge.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Keep cool.[7] Store in an area designated for flammable liquids.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek medical attention.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Clean mouth with water and seek medical attention.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical, chemical foam, or water mist to cool closed containers.[7]
-
Unsuitable Extinguishing Media: No information available.[7]
-
Specific Hazards: Vapors may travel to a source of ignition and flash back.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition. Use personal protective equipment.
-
Environmental Precautions: Prevent entry into sewers, basements, or confined areas.[6]
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, universal binder).[7] Use spark-proof tools and explosion-proof equipment.[7] Keep in suitable, closed containers for disposal.[7]
Logical Workflow for Hazard Response
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound, from initial detection to final disposal.
Caption: Logical workflow for responding to a this compound spill.
References
An In-Depth Technical Guide to the Synthesis and Preparation of 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Hexen-2-one, also known as allylacetone. The document details the prevalent synthetic methodology, including a thorough experimental protocol, quantitative data, and a mechanistic exploration of the reaction pathway.
Introduction
This compound is a valuable organic compound utilized as a building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring both a ketone and a terminal alkene, allows for a diverse range of chemical transformations. The most common and reliable method for the preparation of this compound is the acetoacetic ester synthesis, which involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.
Acetoacetic Ester Synthesis of this compound
The acetoacetic ester synthesis provides a straightforward and efficient route to this compound. The overall transformation can be summarized as follows:
Reaction Scheme:
This process can be conceptually divided into three key stages:
-
Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.
-
Alkylation: Nucleophilic attack of the enolate on an allyl halide (e.g., allyl chloride or allyl bromide) in an S(_N)2 reaction to form ethyl 2-allyl-3-oxobutanoate.
-
Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.
Mechanistic Pathway
The mechanism of the acetoacetic ester synthesis is a classic example of enolate chemistry. The key steps are outlined below.
Caption: Mechanism of the Acetoacetic Ester Synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of this compound and its derivatives via the acetoacetic ester pathway.[1]
Preparation of Ethyl 2-allyl-3-oxobutanoate
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Allyl bromide (or allyl chloride)
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal (1 equivalent) to absolute ethanol.
-
After the sodium has completely reacted, the solution is cooled, and ethyl acetoacetate (1 equivalent) is added dropwise with stirring.
-
Allyl bromide (1 equivalent) is then added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for 2-3 hours to ensure complete alkylation.
-
After cooling to room temperature, the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield crude ethyl 2-allyl-3-oxobutanoate, which can be purified by vacuum distillation.
Hydrolysis and Decarboxylation to this compound
Materials:
-
Crude ethyl 2-allyl-3-oxobutanoate
-
Aqueous sodium hydroxide solution (e.g., 5-10%)
-
Dilute sulfuric acid (for acidification)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
The crude ethyl 2-allyl-3-oxobutanoate is added to a 5-10% aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 2-4 hours to effect hydrolysis of the ester.
-
The reaction mixture is cooled, and the resulting solution is acidified by the slow addition of dilute sulfuric acid until the evolution of carbon dioxide ceases.
-
The mixture is then extracted with diethyl ether.
-
The combined ether extracts are washed with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
-
The resulting crude this compound is purified by fractional distillation.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Typical Yield | 50-80% | [1][2] |
| Boiling Point | 129-130 °C | [3] |
| Purity (by GC) | >98% | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 5.8 (m, 1H), 5.0 (m, 2H), 2.5 (t, 2H), 2.3 (q, 2H), 2.1 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃) | δ 208.1, 137.0, 115.2, 42.7, 29.9, 27.8 | [4] |
| IR (neat, cm⁻¹) | 3078 (C-H, alkene), 2935 (C-H, alkane), 1715 (C=O, ketone), 1642 (C=C, alkene) | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The acetoacetic ester synthesis remains a highly effective and versatile method for the preparation of this compound. This guide provides the essential theoretical and practical knowledge for researchers to successfully synthesize this important chemical intermediate. The detailed protocols, quantitative data, and mechanistic insights are intended to facilitate the efficient and safe production of this compound in a laboratory setting.
References
- 1. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) 1H NMR [m.chemicalbook.com]
- 2. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]
- 3. This compound, 98% 20 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Allylacetone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 5-Hexen-2-one
This guide provides a comprehensive overview of the key physical properties of 5-Hexen-2-one, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.
Physical Properties of this compound
This compound, also known as allylacetone, is a ketone with the chemical formula C₆H₁₀O. Accurate knowledge of its physical properties is essential for its handling, purification, and use in various chemical syntheses.
The following tables summarize the reported values for the boiling point and density of this compound from various sources.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mmHg) | Source Citation |
| 129.5 | 760 | [1][2] |
| 127-128 | Not Specified | [3] |
| 128-129 | Not Specified | [4] |
| 129 | Not Specified | [5] |
Table 2: Density of this compound
| Density (g/mL) | Temperature (°C) | Source Citation |
| 0.819 | Not Specified | [1] |
| 0.847 | 25 | |
| 0.858 | 20 | [4] |
| 0.855 | 25 | [4] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6]
1. Capillary Method (Micro Method)
This method is suitable for small quantities of a liquid.
-
Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil), thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A few milliliters of the liquid sample (this compound) are placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[7][8]
-
The test tube is attached to a thermometer and immersed in the heating bath (Thiele tube or oil bath).
-
The bath is heated gently. Initially, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[9]
-
As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the liquid displaces the air.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[9]
-
The heating is then stopped, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6][9]
-
2. Distillation Method
This method is suitable when a larger quantity of the liquid is available and also serves to purify the liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heat source.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to its boiling point.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
The temperature of the vapor should remain constant during the distillation of a pure compound.[10] This constant temperature is the boiling point of the liquid.[10]
-
Density is a fundamental physical property defined as the mass of a substance per unit volume.[11]
1. Direct Mass and Volume Measurement
This is a straightforward method for determining density.
-
Apparatus: Graduated cylinder and an electronic balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[12]
-
A specific volume of the liquid (e.g., 10-25 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
-
The combined mass of the graduated cylinder and the liquid is measured.[12]
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its volume.[12] To improve accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be determined.[12]
-
2. Pycnometer Method
This method provides a more precise determination of density. A pycnometer is a glass flask with a precisely known volume.[13]
-
Apparatus: Pycnometer, electronic balance, and a temperature-controlled bath.
-
Procedure:
-
The mass of the clean and dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed to determine the mass of the liquid.[13]
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13] For high accuracy, the measurements should be carried out at a constant temperature.
-
Logical Workflow
The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methods used for their determination.
Caption: Logical workflow for the determination of physical properties.
References
- 1. 5-Hexene-2-one [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. 5-己烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. hex-5-en-2-one [stenutz.eu]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. vernier.com [vernier.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
5-Hexen-2-one (Allylacetone): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexen-2-one, commonly known as allylacetone, is a ketone with diverse applications in chemical synthesis, particularly in the flavor and fragrance industries. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological and toxicological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields, offering insights into its chemical reactivity, potential biological activities, and the methodologies employed in its study.
Nomenclature and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic ethereal and floral odor.[1] It is soluble in water and common organic solvents.[1][2] A comprehensive list of its synonyms, alternative names, and chemical identifiers is provided in Table 1, with its key chemical and physical properties summarized in Table 2.
Table 1: Synonyms and Alternative Names of this compound
| Name Type | Name | Source |
| Common Name | Allylacetone | [2][3][4][5][6][7] |
| IUPAC Name | hex-5-en-2-one | [4][6][8] |
| Systematic Name | This compound | [3][4][9] |
| Alternative Names | 1-Hexen-5-one | [4][6][9] |
| 3-Buten-1-yl Methyl Ketone | [2][4] | |
| Alilacetona | [2][10] | |
| Allylacétone | [2][10] | |
| Registry Numbers | ||
| CAS Number | 109-49-9 | [3][4][6][7] |
| EC Number | 203-675-1 | [3][4] |
| PubChem CID | 7989 | [4] |
| Beilstein/REAXYS | 1699137 | [3] |
| MDL Number | MFCD00008793 | [3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10O | [3][5][6] |
| Molecular Weight | 98.14 g/mol | [3][4] |
| Boiling Point | 128-129 °C | [1][3] |
| Density | 0.847 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.419 | [1][3] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [3] |
| Water Solubility | Soluble | [1][2] |
Experimental Protocols
This section details established experimental procedures for the synthesis and analysis of this compound, providing a practical guide for laboratory applications.
Synthesis of this compound via Alkylation of Ethyl Acetoacetate
A common and efficient method for the synthesis of this compound involves the alkylation of ethyl acetoacetate with allyl chloride, followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Allyl chloride
-
Sodium hydroxide solution (10%)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution
Procedure:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add allyl chloride dropwise and reflux the mixture for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined ether extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: Add the dried ether solution to a 10% sodium hydroxide solution and stir at room temperature for 1 hour. Separate the aqueous layer and acidify it with concentrated hydrochloric acid. Heat the acidified solution to induce decarboxylation, which can be observed by the evolution of carbon dioxide.
-
Purification: After the reaction is complete, cool the mixture and extract the product with diethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The crude product can be further purified by fractional distillation.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general method for the quantitative analysis of this compound in a sample matrix, such as an essential oil or a reaction mixture.
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)
-
High-purity helium or nitrogen as carrier gas
-
This compound standard of known purity
-
Appropriate solvent for sample and standard dilution (e.g., hexane or ethanol)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration that falls within the calibration range.
-
GC-FID Analysis:
-
Set the GC oven temperature program, injector temperature, and detector temperature. A typical starting point could be an initial oven temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC.
-
Record the chromatograms and the peak area of this compound for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow for GC-FID Analysis:
Caption: Workflow for quantitative analysis by GC-FID.
Biological Activity and Toxicological Profile
While this compound is primarily utilized in the flavor and fragrance industries, its chemical structure, particularly the presence of a reactive α,β-unsaturated ketone moiety, suggests potential for biological activity.
Potential Mechanism of Action
The electrophilic nature of the double bond in this compound makes it a potential Michael acceptor.[4] This suggests that it could react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. Such covalent modifications could lead to a variety of cellular effects, including enzyme inhibition and induction of cytotoxicity.
Hypothesized Michael Addition Reaction with a Protein Thiol:
Caption: Hypothesized reaction of this compound.
Cytotoxicity Assessment (Hypothetical Protocol)
To evaluate the potential cytotoxic effects of this compound, a standard in vitro assay such as the MTT assay can be employed. This protocol is based on a generalized procedure for assessing the cytotoxicity of α,β-unsaturated ketones.[4]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Non-cancerous control cell line (e.g., HEK293)
-
Appropriate cell culture medium with supplements
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (medium with DMSO only).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Workflow for Cytotoxicity Assay:
Caption: Workflow for an in vitro cytotoxicity assay.
Toxicological Data
Specific, publicly available toxicological data such as LD50 or detailed in vivo study results for this compound are limited. The safety data sheet indicates that it is a flammable liquid and may cause skin irritation.[11] Further comprehensive toxicological studies are required to fully characterize its safety profile for applications beyond its current use in the flavor and fragrance industry.
Applications in Drug Development
The utility of this compound in drug development is primarily as a synthetic intermediate. Its bifunctional nature, possessing both a ketone and a terminal alkene, allows for a variety of chemical transformations to build more complex molecular scaffolds. The potential for Michael addition reactions also opens avenues for its use as a covalent modifier in targeted drug design, although this application requires careful consideration of its potential toxicity.
Conclusion
This compound, or allylacetone, is a well-characterized chemical with established applications in the flavor and fragrance sectors. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and key experimental protocols for its synthesis and analysis. While its potential for biological activity, stemming from its α,β-unsaturated ketone structure, has been discussed, there is a clear need for further research to elucidate its specific mechanisms of action and to establish a comprehensive toxicological profile. For professionals in drug development, this compound represents a versatile building block for organic synthesis, with the potential for more direct pharmacological applications warranting further investigation.
References
- 1. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein [ouci.dntb.gov.ua]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 109-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. TOX-48: Allyl alcohol (107-18-6), Allyl acetate (591-87-7), Acrolein (107-02-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. chembk.com [chembk.com]
- 11. allyl acetone, 109-49-9 [thegoodscentscompany.com]
Reactivity and Reaction Mechanisms of 5-Hexen-2-one: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexen-2-one, also known as allylacetone, is a bifunctional organic molecule featuring a terminal alkene and a ketone functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of five-membered carbocyclic and heterocyclic frameworks, which are prevalent motifs in natural products and pharmaceutically active compounds. This guide provides an in-depth analysis of the principal reaction mechanisms of this compound, including radical cyclizations, cationic cyclizations (Nazarov), photochemical transformations, and standard reactions of its constituent functional groups. Detailed experimental protocols for key transformations and quantitative data are provided to serve as a practical resource for laboratory applications.
Introduction to Reactivity
The reactivity of this compound is dominated by the interplay between its two functional groups: the nucleophilic carbon-carbon double bond and the electrophilic carbonyl carbon. This allows for a diverse range of transformations. Intramolecular reactions are particularly significant, where one functional group influences the reactivity of the other within the same molecule, leading to efficient cyclization cascades. The primary pathways for forming five-membered rings from this compound and its derivatives are radical and cationic cyclizations, each offering distinct advantages in terms of reaction conditions and achievable structural complexity. Additionally, the molecule is susceptible to photochemical reactions and undergoes typical transformations of isolated ketones and alkenes.
Intramolecular Cyclization Reactions
The formation of five-membered rings is a cornerstone of synthetic organic chemistry, and derivatives of this compound are classic precursors for these structures. The two predominant mechanistic pathways are radical and cationic cyclizations.
Radical Cyclization (5-exo-trig)
The 5-hexenyl radical cyclization is a powerful and reliable method for forming five-membered rings under kinetic control.[1] The reaction typically proceeds via a 5-exo-trig cyclization, which is kinetically favored over the alternative 6-endo-trig pathway.[2] A common strategy involves the use of a halogenated precursor, such as 5-bromo-5-hexen-2-one, which can be readily converted to a radical intermediate.[2]
Mechanism: The reaction proceeds through a classic radical chain mechanism:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate an initiating radical. This radical abstracts a hydrogen atom from a mediator, typically tributyltin hydride (Bu₃SnH), to form a tributyltin radical (Bu₃Sn•).
-
Propagation: The tributyltin radical abstracts the bromine atom from the 5-bromo-5-hexen-2-one substrate, generating a hexenyl radical. This key radical intermediate then undergoes a rapid intramolecular cyclization onto the double bond to form a five-membered ring containing a new radical center. This new radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final cyclopentanone product and regenerating the tributyltin radical to continue the chain.
Nazarov Cyclization: A Cationic Pathway
As a powerful alternative to radical methods, the Nazarov cyclization provides access to cyclopentenones through a cationic intermediate.[3][4] This reaction requires the substrate to be a divinyl ketone.[3] Therefore, this compound must first be converted into a suitable divinyl ketone precursor, for example, through the addition of a vinyl organometallic reagent to the carbonyl, followed by oxidation of the resulting alcohol.[5]
Mechanism: The reaction is catalyzed by a Lewis or Brønsted acid.[4]
-
Cation Formation: The acid promoter activates the ketone, facilitating the formation of a pentadienyl cation.
-
Electrocyclization: This cation undergoes a 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation.[3]
-
Elimination & Tautomerization: A proton is eliminated from a β-carbon, and subsequent tautomerization of the resulting enol yields the final α,β-unsaturated cyclopentenone product.[3]
The following diagram illustrates the logical workflow comparing these two primary cyclization strategies starting from a this compound derivative.
Photochemical Reactions
The presence of both a carbonyl group and an alkene makes this compound a candidate for intramolecular photochemical reactions, most notably the Paternò-Büchi reaction.
Intramolecular Paternò-Büchi Reaction
The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited-state carbonyl and a ground-state alkene to form a four-membered oxetane ring.[6][7] In the case of this compound, the reaction occurs intramolecularly. Upon absorption of UV light, the carbonyl group is promoted to an excited state (typically the triplet state via intersystem crossing).[8] This excited carbonyl then adds to the tethered alkene via a diradical intermediate to form a bicyclic oxetane product.[8] The efficiency and outcome can be influenced by solvent and substitution patterns.[8]
Standard Functional Group Reactivity
Beyond complex cyclizations, the ketone and alkene moieties of this compound undergo their characteristic reactions. The selectivity of these reactions—modifying one group while leaving the other intact—is a key consideration in synthetic planning.
Reactions of the Carbonyl Group
-
Reduction: The ketone can be selectively reduced to a secondary alcohol (5-hexen-2-ol) using mild hydride reagents like sodium borohydride (NaBH₄).[9] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this but may affect the alkene.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions of the Alkene Group
-
Hydrogenation: The carbon-carbon double bond can be selectively reduced to an alkane (forming 2-hexanone) via catalytic hydrogenation.[10] This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas.[10] The choice of catalyst and conditions is crucial to avoid reduction of the ketone.
-
Halogenation and Hydrohalogenation: The alkene can undergo addition reactions with halogens (e.g., Br₂) and hydrogen halides (e.g., HBr), following Markovnikov's rule where applicable.
-
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA.
Data Presentation: Comparative Reaction Summary
The following tables summarize quantitative data for the key reactions of this compound and its derivatives.
Table 1: Intramolecular Cyclization Reactions
| Reaction Type | Precursor | Key Reagents | Conditions | Typical Yield (%) | Product Type |
|---|---|---|---|---|---|
| Radical | 5-bromo-5-hexen-2-one | Bu₃SnH, AIBN | Thermal, 80-110 °C | 70-80 | Saturated Cyclopentanone |
| Radical (Iodide) | 5-iodo-5-hexen-2-one | Bu₃SnH, AIBN | Thermal, 80-110 °C | 80-95 | Saturated Cyclopentanone |
| Radical (Photoredox) | 5-bromo-5-hexen-2-one | Ir(ppy)₃, Hantzsch ester | Visible light, rt | 70-90 | Saturated Cyclopentanone |
| Nazarov | Divinyl Ketone | Lewis Acid (e.g., FeCl₃) or Brønsted Acid (H₂SO₄) | Varies (rt to elevated) | 60-95 | α,β-Unsaturated Cyclopentenone |
Table 2: Standard Functional Group Transformations
| Reaction Type | Reagent(s) | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, then H₃O⁺ | Methanol or Ethanol | 5-Hexen-2-ol | >90 |
| Alkene Hydrogenation | H₂, Pd/C | Ethanol | 2-Hexanone | High |
| Photocycloaddition | UV Light (e.g., 366 nm) | Dichloromethane | Bicyclic Oxetane | Varies |
Experimental Protocols
Protocol: Tin-Mediated Radical Cyclization of 5-Bromo-5-hexen-2-one
This protocol is based on well-established methods for the radical cyclization of haloalkenes.
Procedure:
-
To a solution of 5-bromo-5-hexen-2-one (1.0 mmol) in anhydrous benzene or toluene (50 mL) under an inert atmosphere, add tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to remove the tin byproducts and isolate the desired cyclopentanone derivative.
Protocol: Two-Step Nazarov Cyclization
This protocol involves two main stages: formation of the divinyl ketone precursor and its subsequent acid-catalyzed cyclization.[5]
Step 1: Synthesis of Divinyl Ketone Precursor
-
Prepare a solution of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in THF.
-
To a separate flask containing this compound in THF at 0 °C, add the Grignard reagent dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over MgSO₄.
-
After filtration and concentration, dissolve the crude tertiary alcohol in a suitable solvent (e.g., CH₂Cl₂).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂), and stir at room temperature until the alcohol is consumed (monitor by TLC).
-
Filter off the oxidant and concentrate the filtrate to yield the crude divinyl ketone, which can be purified by column chromatography.
Step 2: Nazarov Cyclization
-
Dissolve the purified divinyl ketone in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (can range from 0 °C to room temperature).
-
Add a stoichiometric amount of a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂) or a catalytic amount of a strong Brønsted acid.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the cyclopentenone product.
Protocol: Ketone Reduction with Sodium Borohydride
This protocol describes the selective reduction of the carbonyl group.[9]
Procedure:
-
Add this compound (1.0 mmol) and ethanol or methanol (5 mL) to a 25-mL Erlenmeyer flask and swirl to dissolve.
-
Cool the flask in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 0.25 mmol) in several small portions over 5 minutes, maintaining the temperature near 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the disappearance of the starting material.
-
Re-cool the mixture in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of dilute HCl (e.g., 1M) until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-hexen-2-ol. Further purification can be done by distillation or chromatography if necessary.
Conclusion
This compound is a highly valuable and versatile substrate in modern organic synthesis. Its dual functionality allows for a rich variety of chemical transformations, most notably intramolecular cyclizations that provide rapid access to the cyclopentane and cyclopentenone cores essential for drug discovery and natural product synthesis. By understanding the distinct mechanistic pathways—radical, cationic, and photochemical—and the reaction conditions that favor each, researchers can strategically leverage this molecule to construct complex molecular architectures with a high degree of control and efficiency. The protocols and data presented herein serve as a foundational guide for the practical application of this compound's reactivity in a research setting.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [scirp.org]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Commercial Availability and Synthetic Utility of 5-Hexen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexen-2-one, a versatile bifunctional organic compound, serves as a valuable building block in synthetic chemistry. Its ketone and terminal alkene functionalities offer dual points for molecular elaboration, making it an attractive precursor for the synthesis of a variety of acyclic and heterocyclic structures. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a survey of global suppliers, typical purity levels, and packaging options. Furthermore, it delves into the synthetic utility of this compound by providing a representative synthetic protocol and a general purification methodology. Potential applications in drug discovery are highlighted through a discussion of its reactivity in key organic transformations and a hypothesized interaction with a significant biological signaling pathway.
Commercial Availability and Suppliers
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 98% or higher, as determined by gas chromatography (GC).
Below is a summary of major suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Region(s) Served | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Global | ≥99% | 5 g, 25 g, 100 g[1] |
| Thermo Fisher Scientific | Global | 98% | 5 g, 20 mL, 25 g[2][3][4] |
| TCI (Tokyo Chemical Industry) | Global | >98.0% (GC) | 5 g, 25 g[5][6][7] |
| Biosynth | Global | Not specified | 2 g, 5 g (custom quote)[8] |
| Santa Cruz Biotechnology | Global | Not specified | Custom quantities[9] |
| Chemos GmbH & Co. KG | Europe | Not specified | Inquire for details[10] |
| Pol-Aura | Europe | 98% | Inquire for details[11] |
| Matrix Fine Chemicals | Europe | Not specified | Inquire for details[12] |
Physicochemical Properties
| Property | Value |
| CAS Number | 109-49-9[13] |
| Molecular Formula | C₆H₁₀O[13] |
| Molecular Weight | 98.14 g/mol [13] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 128-129 °C (lit.)[1] |
| Density | 0.847 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.419 (lit.)[1] |
| Flash Point | 24 °C (75.2 °F) - closed cup[1] |
Representative Synthesis Protocol
While numerous synthetic routes to this compound exist, a common and illustrative approach involves the alkylation of a β-ketoester followed by decarboxylation. The following protocol is adapted from a verified procedure for a structurally similar compound and serves as a representative example.[14]
Reaction Scheme:
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Allyl bromide
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring to form the sodium enolate.
-
Alkylation: Allyl bromide is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure complete alkylation.
-
Work-up and Saponification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the saponified intermediate, is then acidified with dilute hydrochloric acid.
-
Decarboxylation: The acidified aqueous solution is heated to induce decarboxylation, leading to the formation of this compound. The product may be isolated by steam distillation or solvent extraction.
-
Purification: The crude product is dried over anhydrous magnesium sulfate and purified by fractional distillation under atmospheric pressure.
General Purification Protocol
For achieving high purity, particularly for applications in drug development and synthesis of complex molecules, column chromatography is a standard and effective method.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collection tubes
Procedure:
-
Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and carefully poured into the chromatography column. The silica gel is allowed to settle, and the column is flushed with the eluent (a mixture of hexane and ethyl acetate, with the polarity optimized by thin-layer chromatography).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column under gravity or with gentle positive pressure.
-
Fraction Collection: Fractions are collected sequentially and analyzed by thin-layer chromatography to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
Synthetic Utility and Potential Applications in Drug Development
The dual functionality of this compound makes it a versatile synthon for the construction of more complex molecules. The terminal alkene can participate in a variety of reactions, including hydroboration-oxidation, epoxidation, and ozonolysis, while the ketone functionality allows for nucleophilic additions, alpha-functionalization, and condensation reactions.
Intramolecular Cyclization and the Robinson Annulation
A particularly powerful application of this compound in the synthesis of cyclic compounds is its potential use in intramolecular reactions. For instance, under appropriate conditions, the enolate of this compound can undergo an intramolecular Michael addition to the terminal alkene, leading to the formation of a five-membered ring.
This powerful ring-forming strategy is widely used in the synthesis of steroids, terpenes, and other natural products with significant biological activity, highlighting the potential of this compound as a valuable starting material in drug discovery programs.
Hypothesized Interaction with the Keap1-Nrf2 Signaling Pathway
While direct evidence for the interaction of this compound with specific biological pathways is limited, its chemical structure suggests a potential for such interactions. The product of an intramolecular cyclization of this compound would be a cyclopentenone derivative, a class of compounds known to be reactive Michael acceptors.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative stress. Keap1 contains reactive cysteine residues that can be modified by electrophiles, leading to the release and activation of the transcription factor Nrf2. Nrf2 then promotes the expression of antioxidant and cytoprotective genes.
It is hypothesized that a cyclized derivative of this compound, as an α,β-unsaturated ketone, could act as a Michael acceptor and covalently modify Keap1, thereby activating the Nrf2 pathway. This is a common mechanism for a number of small molecule activators of this pathway, which are of interest in the development of therapies for diseases associated with oxidative stress.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in organic synthesis and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, including the construction of complex cyclic systems. While further research is needed to fully elucidate its biological activities, its chemical properties suggest that it and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the utility of this compound in their scientific endeavors.
References
- 1. 5-ヘキセン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98% 20 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | 109-49-9 | FH35623 | Biosynth [biosynth.com]
- 9. scbt.com [scbt.com]
- 10. chemos.de [chemos.de]
- 11. This compound, 98% [109-49-9] | Odczynnik chemiczne Pol-Aura [pol-aura.pl]
- 12. HEX-5-EN-2-ONE | CAS 109-49-9 [matrix-fine-chemicals.com]
- 13. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. odinity.com [odinity.com]
- 15. Robinson annulation - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
Molecular weight and formula of 5-Hexen-2-one
An In-depth Technical Guide to 5-Hexen-2-one: Molecular Properties, Synthesis, and Analysis
This technical guide provides a comprehensive overview of this compound, also known as allylacetone. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the physicochemical properties, synthesis, and analysis of this compound.
Core Properties and Formula
This compound is a ketone with the chemical formula C₆H₁₀O.[1][2][3][4] Its molecular weight is approximately 98.14 g/mol .[3][4][5][6] The structure of this compound features a terminal double bond and a ketone functional group, which impart reactivity that is useful in various chemical syntheses.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2][3][4] |
| Molecular Weight | 98.14 g/mol | [3][4][5][6] |
| CAS Number | 109-49-9 | [1][2][5] |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Density | 0.847 g/mL at 25 °C | [5] |
| Boiling Point | 128-129 °C | [5] |
| Refractive Index | n20/D 1.419 | [5] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |
| Solubility | Soluble in water. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol describes a plausible and common method for synthesizing this compound, adapted from the well-established acetoacetic ester synthesis, which is used for preparing various ketones. This method involves the alkylation of ethyl acetoacetate with an allyl halide, followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Allyl bromide
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium chloride (brine) solution
Procedure:
-
Deprotonation of Ethyl Acetoacetate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. To this, add ethyl acetoacetate dropwise with continuous stirring. Allow the reaction to stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: To the solution of the enolate, add allyl bromide dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: To the dried ether solution, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux with vigorous stirring for 4-6 hours to hydrolyze the ester. After cooling, carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic, which will induce decarboxylation.
-
Final Isolation and Purification: Extract the resulting aqueous solution again with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound using GC-MS, a powerful technique for separating and identifying volatile organic compounds.
Materials:
-
Sample containing this compound
-
A suitable volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate)
-
2 mL autosampler vials
Procedure:
-
Sample Preparation:
-
For simple matrices ("Dilute and Shoot"): Accurately weigh or measure the sample. Dilute the sample with a suitable volatile solvent to a final concentration within the instrument's calibrated range (e.g., 1-100 µg/mL). Vortex the sample to ensure it is homogeneous. Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
For aqueous matrices (Liquid-Liquid Extraction): To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., hexane). Vortex the mixture vigorously for 1-2 minutes to extract the this compound into the organic phase. Centrifuge the sample to separate the layers. Carefully transfer the organic layer to a clean vial. If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute it in a known volume of the injection solvent. Transfer to an autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Inlet: Use a split/splitless injector, typically at 250 °C. The injection mode (split or splitless) will depend on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes. This program may require optimization.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identification: The this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is created by analyzing standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, 1-phenyl- [chembk.com]
- 3. This compound, 1-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound this compound, 5-methyl-3-methylene (FDB093548) - FooDB [foodb.ca]
- 7. This compound [webbook.nist.gov]
The Natural Occurrence of 5-Hexen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-one, an unsaturated aliphatic ketone, is a naturally occurring volatile organic compound (VOC) that contributes to the characteristic aroma of various plants and food products. Its presence in nature, though often in trace amounts, is significant for the chemical ecology of the producing organisms and for the flavor and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its methylated derivative, 5-methyl-5-hexen-2-one. It details its identification in various plant species, presents available quantitative data, outlines the experimental protocols for its analysis, and proposes a putative biosynthetic pathway.
Natural Sources of this compound and its Derivatives
This compound and its related compounds have been identified as constituents of the volatile profiles of several plant species. The following tables summarize the known natural sources and the available quantitative or semi-quantitative data.
Table 1: Natural Occurrence of this compound
| Natural Source | Plant Part | Analytical Method | Concentration/Relative Abundance | Citation(s) |
| Osmanthus fragrans (Sweet Osmanthus) | Flowers | HS-SPME-GC-MS | Detected (Relative abundance not specified) | [1] |
| Nicotiana tabacum (Tobacco) | Flowers | Headspace GC-MS | Detected (ng/g) | [2] |
Table 2: Natural Occurrence of 5-Methyl-5-hexen-2-one
| Natural Source | Plant Part | Analytical Method | Concentration/Relative Abundance | Citation(s) |
| Corylus avellana (Hazelnut) | Kernels | Dynamic Headspace Analysis (DHA)-GC-MS | Detected as a key odorant | [3] |
| Pulchea arabica | Not specified | Not specified | Detected | [3] |
Proposed Biosynthetic Pathway
The biosynthesis of this compound in plants is hypothesized to proceed via the lipoxygenase (LOX) pathway, which is responsible for the formation of many C6-volatile compounds, often referred to as green leaf volatiles (GLVs)[4][5]. This pathway involves the enzymatic oxidation of polyunsaturated fatty acids.
A putative pathway for the formation of this compound is proposed to start from α-linolenic acid (C18:3). The key enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL)[6][7].
Caption: Proposed biosynthetic pathway of this compound from α-linolenic acid.
Experimental Protocols
The analysis of this compound and other volatile compounds from natural sources typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose[8][9].
Protocol 1: HS-SPME-GC-MS Analysis of Floral Volatiles
This protocol is a generalized procedure based on methods used for the analysis of volatile compounds from flowers like Osmanthus fragrans[10].
1. Sample Preparation:
-
Freshly collected flowers (approximately 1-2 g) are placed in a 20 mL headspace vial.
-
The vial is sealed with a PTFE/silicone septum.
-
An internal standard (e.g., 1-heptanol in methanol, 1 µL of 100 µg/mL solution) is added to the vial for semi-quantitative or quantitative analysis.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is incubated at a controlled temperature (e.g., 40-60 °C) for an equilibration period (e.g., 15-30 min).
-
A preconditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a specific extraction time (e.g., 30-60 min) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS system.
-
Injector Temperature: Typically set at 250 °C for thermal desorption of the analytes from the fiber.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column is commonly used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 2 min), ramps up to a higher temperature (e.g., 250 °C at a rate of 5-10 °C/min), and holds for a final period (e.g., 5 min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
4. Data Analysis:
-
Compound identification is performed by comparing the obtained mass spectra with those in a spectral library (e.g., NIST, Wiley).
-
Retention indices (RI) are calculated using a series of n-alkanes and compared with literature values for further confirmation.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Workflow Diagram for Volatile Analysis
Caption: A typical experimental workflow for the analysis of plant volatiles using HS-SPME-GC-MS.
Conclusion
This compound and its derivatives are naturally occurring volatile compounds found in a limited number of plant species, contributing to their aromatic profiles. The analysis of these compounds is reliably achieved through headspace extraction techniques coupled with GC-MS. The biosynthesis is likely linked to the oxidative degradation of unsaturated fatty acids, a common pathway for the formation of C6-volatiles in plants. Further research is required to obtain more precise quantitative data across a wider range of natural sources and to fully elucidate the specific enzymatic steps and regulatory mechanisms of its biosynthetic pathway. This knowledge will be invaluable for applications in the food, fragrance, and pharmaceutical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC-MS Composition and Olfactory Profile of Concretes from the Flowers of Four Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. odinity.com [odinity.com]
- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 5. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]
- 9. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Hexen-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-hexen-2-one, a versatile building block in organic synthesis. The unique combination of a terminal alkene and a methyl ketone functionality within a six-carbon chain allows for a variety of transformations, making it a valuable precursor for the synthesis of cyclic compounds, fine chemicals, and natural product analogues. This document outlines detailed protocols for several key reactions, supported by quantitative data and mechanistic insights.
Intramolecular Cyclization: Synthesis of 3-Methylcyclopent-2-enone
This compound serves as a key precursor for the synthesis of 3-methylcyclopent-2-enone, a valuable intermediate in the fragrance and pharmaceutical industries. The transformation is typically achieved through an acid-catalyzed intramolecular aldol condensation.
Reaction Principle: Under acidic conditions, the terminal alkene of this compound can be hydrated to form 5-hydroxyhexan-2-one. This intermediate then undergoes an intramolecular aldol condensation, where the enol or enolate of the ketone attacks the in-situ formed carbonyl at the 5-position, leading to a five-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone, 3-methylcyclopent-2-enone.
Experimental Protocol: A detailed protocol for a similar intramolecular aldol condensation of 2,5-hexanedione to 3-methylcyclopentenone involves heating with a base. While a specific acid-catalyzed protocol for this compound is not detailed in the provided results, a general approach can be inferred. The intramolecular aldol condensation of 2,5-hexanedione to yield 3-methylcyclopent-2-en-1-one can be achieved with a 98% yield by heating 3g of 2,5-hexanedione with 10mL of water and 400mg of CaO at 150°C for 14 hours under an inert atmosphere[1].
Logical Relationship of the Intramolecular Cyclization:
References
Application Notes and Protocols for 5-Hexen-2-one in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-one is an unsaturated ketone that holds potential as a versatile substrate in various enzymatic reactions, particularly those catalyzed by oxidoreductases such as ketoreductases (KREDs) and Baeyer-Villiger monooxygenases (BVMOs). These enzymes are of significant interest in the pharmaceutical and chemical industries due to their high stereoselectivity and ability to function under mild reaction conditions. The enzymatic transformation of this compound can yield valuable chiral synthons, such as (S)- or (R)-5-hexen-2-ol, or novel ester derivatives, which can serve as building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.
These application notes provide a comprehensive overview of the potential enzymatic transformations of this compound, along with detailed protocols for conducting these reactions, determining key kinetic parameters, and analyzing the resulting products. While specific kinetic data for this compound with commercially available enzymes are not readily found in published literature, the provided protocols offer a robust framework for researchers to generate this data in their own laboratories.
I. Enzymatic Reduction of this compound by Ketoreductases (KREDs)
The reduction of the prochiral ketone in this compound to a chiral alcohol is a key transformation. Ketoreductases (KREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. The use of KREDs offers a green and efficient alternative to traditional chemical reductants.
Application Notes:
-
Chiral Alcohol Synthesis: The primary application is the synthesis of enantiomerically pure (S)-5-hexen-2-ol or (R)-5-hexen-2-ol, depending on the specific KRED used. These chiral alcohols are valuable intermediates in organic synthesis.
-
Broad Substrate Scope: Many KREDs exhibit broad substrate specificity, making it likely that commercially available KREDs will show activity towards this compound.
-
Cofactor Regeneration: For preparative-scale synthesis, a cofactor regeneration system is essential to recycle the expensive NAD(P)H. Common systems include the use of a secondary enzyme like glucose dehydrogenase (GDH) with glucose as the ultimate reductant, or formate dehydrogenase (FDH) with formate.
Experimental Workflow for KRED-mediated Reduction
Detailed Experimental Protocol: Screening and Kinetic Analysis of KREDs
Objective: To identify a suitable KRED for the reduction of this compound and to determine its key kinetic parameters (Km, Vmax, and kcat).
Materials:
-
This compound (Substrate)
-
Ketoreductase (KRED) library (e.g., from commercial suppliers)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or reduced nicotinamide adenine dinucleotide (NADH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Cofactor regeneration system (e.g., Glucose Dehydrogenase [GDH] and D-glucose)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a chiral column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Enzyme Activity Assay (Screening):
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
In a microtiter plate or microcentrifuge tubes, prepare the reaction mixture containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 10 mM NADPH solution
-
50 µL of cofactor regeneration system components (e.g., 10 U/mL GDH and 100 mM glucose)
-
10 µL of KRED solution (e.g., 1 mg/mL)
-
-
Initiate the reaction by adding 10 µL of 100 mM this compound solution (final concentration 1 mM).
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The reaction producing the fastest rate of NADPH consumption is the most active.
-
-
Determination of Kinetic Parameters:
-
Based on the screening results, select the most active KRED.
-
Set up a series of reactions as described above, but vary the concentration of this compound (e.g., from 0.1 mM to 10 mM).
-
Measure the initial reaction rates (V0) for each substrate concentration by monitoring the linear decrease in absorbance at 340 nm over a short period (e.g., 1-5 minutes).
-
Plot the initial velocity (V0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax using non-linear regression software.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
-
Product Analysis by GC:
-
For product identification and enantiomeric excess (ee) determination, perform a larger scale reaction (e.g., 1-5 mL).
-
After a set reaction time (e.g., 24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the organic extract by GC using a chiral column (e.g., a cyclodextrin-based column) to separate the enantiomers of 5-hexen-2-ol and the remaining this compound.
-
Identify the products by comparing their retention times with authentic standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters of a KRED with this compound
| Parameter | Value | Units |
|---|---|---|
| Km | [Data Not Available] | mM |
| Vmax | [Data Not Available] | µmol/min/mg |
| kcat | [Data Not-Available] | s-1 |
| kcat/Km | [Data Not Available] | s-1M-1 |
| Optimal pH | [Data Not Available] | - |
| Optimal Temp. | [Data Not Available] | °C |
II. Enzymatic Oxidation of this compound by Baeyer-Villiger Monooxygenases (BVMOs)
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones to esters.[1][2] This reaction can be highly regioselective and enantioselective.
Application Notes:
-
Novel Ester Synthesis: BVMOs can convert this compound into either but-3-en-1-yl acetate or methyl but-3-enoate, depending on the regioselectivity of the enzyme. These unsaturated esters are valuable chemical intermediates.
-
Green Chemistry: BVMOs utilize molecular oxygen as the oxidant and require a catalytic amount of a nicotinamide cofactor (NADPH), which can be regenerated in situ, making this a highly atom-economical and environmentally benign process.[3]
Signaling Pathway for BVMO Catalysis
Detailed Experimental Protocol: BVMO-catalyzed Oxidation of this compound
Objective: To assess the activity and regioselectivity of a BVMO in the oxidation of this compound.
Materials:
-
This compound
-
A selected Baeyer-Villiger monooxygenase (e.g., cyclohexanone monooxygenase, CHMO)
-
NADPH
-
Cofactor regeneration system (e.g., GDH and D-glucose)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In a glass vial, prepare a reaction mixture containing:
-
1 mL of 50 mM Tris-HCl buffer (pH 8.0)
-
1 mM NADPH
-
Cofactor regeneration system (e.g., 10 U/mL GDH and 100 mM glucose)
-
A specific amount of BVMO (e.g., 0.1 mg/mL)
-
-
Add this compound to a final concentration of 1-10 mM.
-
Seal the vial and incubate at a suitable temperature (e.g., 25-30°C) with vigorous shaking to ensure sufficient oxygen supply.
-
-
Reaction Monitoring and Work-up:
-
Take aliquots at different time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction and extract the products with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Product Analysis by GC-MS:
-
Analyze the extracted samples by GC-MS to identify the products formed.
-
The mass spectra of the products will help in identifying the resulting ester (but-3-en-1-yl acetate or methyl but-3-enoate).
-
Quantify the conversion of this compound and the formation of the product(s) by using an internal standard and creating a calibration curve.
-
Data Presentation
Table 2: Hypothetical Product Distribution from BVMO-catalyzed Oxidation of this compound
| Enzyme | Substrate Conversion (%) | Product A Yield (%) | Product B Yield (%) | Regioselectivity (A:B) |
|---|---|---|---|---|
| BVMO-1 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| BVMO-2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Conclusion
This compound represents a promising substrate for enzymatic transformations, offering access to valuable chiral alcohols and novel esters. While specific kinetic data is currently limited in the public domain, the protocols provided herein offer a clear and detailed roadmap for researchers to explore the potential of ketoreductases and Baeyer-Villiger monooxygenases with this substrate. The successful application of these biocatalytic methods can contribute to the development of greener and more efficient synthetic routes in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Purification of 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 5-Hexen-2-one, a versatile ketone intermediate in organic synthesis. The protocols outlined below describe standard laboratory techniques for achieving high purity, which is critical for subsequent synthetic steps and in ensuring the quality of final products in drug development and research.
Data Presentation
The physical properties of this compound are crucial for designing appropriate purification protocols, particularly for distillation. The following table summarizes key physical data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1] |
| Boiling Point (at 760 mmHg) | 128-129 °C | |
| Boiling Point (at 18 mmHg) | 73 °C | |
| Boiling Point (at 10 mmHg) | 80 °C | |
| Density | 0.847 g/mL at 25 °C | |
| Refractive Index | n20/D 1.419 |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below: fractional distillation under reduced pressure and flash column chromatography. The choice of method will depend on the nature of the impurities and the scale of the purification.
Protocol 1: Fractional Distillation under Reduced Pressure
Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points. Distillation under reduced pressure is recommended to prevent potential thermal degradation of the compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Thermometer
-
Heating mantle with magnetic stirring
-
Vacuum pump and vacuum gauge
-
Cold trap (optional, but recommended)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed. Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Initiating Distillation: Begin stirring and gradually apply vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Once the desired pressure is stable, begin to gently heat the flask using the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask. As the temperature stabilizes near the expected boiling point of this compound at the applied pressure (e.g., ~73°C at 18 mmHg), switch to a clean receiving flask to collect the purified product.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protocol 2: Flash Column Chromatography
Flash column chromatography is effective for removing impurities that have similar boiling points to this compound but different polarities.[4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Flash chromatography column
-
Air or nitrogen source with a pressure regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.2-0.4.[4]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Flush the column with the mobile phase until the silica bed is stable.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply positive pressure to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the separation by performing TLC analysis on the collected fractions.[4]
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Analysis: Assess the purity of the product by GC-MS or NMR.[3]
Visualizations
Experimental Workflow for Purification
References
Application Notes and Protocols: 5-Hexen-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-one, also known as allylacetone, is a versatile bifunctional organic molecule. While it is commonly recognized as a flavoring agent and a component in fragrances, its chemical structure, featuring both a terminal alkene and a methyl ketone, presents significant opportunities for applications in medicinal chemistry. The presence of an α,β-unsaturated ketone moiety, in particular, suggests a potential for biological activity, as this functional group is a known Michael acceptor, capable of interacting with biological nucleophiles. This document provides an overview of the potential applications of this compound in medicinal chemistry, focusing on its role as a versatile building block for the synthesis of bioactive molecules and its potential as a pharmacophore. Detailed experimental protocols for key transformations are also provided.
Potential Medicinal Chemistry Applications
Direct studies on the medicinal applications of this compound are limited. However, based on the well-documented activities of the α,β-unsaturated ketone class of compounds, several potential applications can be hypothesized.
1. Covalent Enzyme Inhibition:
The electrophilic β-carbon of the α,β-unsaturated ketone system in this compound makes it susceptible to nucleophilic attack by amino acid residues in proteins, most notably the thiol group of cysteine. This can lead to the formation of a covalent bond, resulting in irreversible enzyme inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors, which have shown success in drug development, particularly in oncology.
Potential Enzyme Targets:
| Enzyme Class | Rationale for Inhibition | Potential Therapeutic Area |
| Cysteine Proteases | The active site of these enzymes contains a nucleophilic cysteine residue that can be targeted by Michael acceptors.[1][2] | Infectious diseases, cancer, inflammatory disorders |
| Kinases | Certain kinases possess accessible cysteine residues near the ATP-binding pocket that can be targeted for covalent modification.[3][4] | Cancer, inflammatory diseases |
| Glutathione S-Transferases (GSTs) | These enzymes are involved in detoxification and can be inhibited by electrophilic compounds. | Cancer (overcoming drug resistance) |
2. Cytotoxic and Anticancer Activity:
The ability of α,β-unsaturated ketones to react with cellular nucleophiles can induce cytotoxicity, a property that can be harnessed for the development of anticancer agents. By forming covalent adducts with proteins and other biomolecules, these compounds can disrupt cellular processes and trigger apoptosis.
3. Antimicrobial and Antifungal Activity:
The reactivity of the Michael acceptor can also be exploited to target microbial enzymes and proteins, leading to antimicrobial and antifungal effects.
This compound as a Synthetic Building Block
The dual functionality of this compound makes it a valuable precursor for the synthesis of a variety of complex molecules, including heterocyclic scaffolds that are prevalent in medicinal chemistry.
1. Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis:
This compound can be converted to a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr reaction with a primary amine to yield substituted pyrroles. Pyrroles are a common motif in many biologically active compounds.[5][6][7][8][9]
2. Synthesis of Substituted Pyridines:
Derivatives of this compound can be used in cascade reactions to synthesize highly substituted pyridines, another important heterocyclic scaffold in drug discovery.[10][11][12][13][14]
3. Michael Addition Reactions:
The α,β-unsaturated ketone moiety readily participates in Michael addition reactions with a wide range of nucleophiles (e.g., thiols, amines, enolates), allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[15][16]
Experimental Protocols
The following protocols are provided as examples of the synthetic utility of this compound and its derivatives.
Protocol 1: Synthesis of 5-Methyl-5-hexen-2-one
This protocol describes the synthesis of a derivative of this compound, which can be used in subsequent reactions. The procedure is adapted from Organic Syntheses.[17]
Materials:
-
Anhydrous potassium carbonate (78.0 g, 0.56 mole)
-
Methallyl chloride (45.0 g, 0.50 mole)
-
2,4-Pentanedione (55.0 g, 0.55 mole)
-
Anhydrous ethanol (300 ml)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ice water
Equipment:
-
1-L round-bottomed flask
-
Condenser
-
Distilling head
-
Steam bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1-L round-bottomed flask equipped with a condenser, combine anhydrous potassium carbonate, methallyl chloride, 2,4-pentanedione, and anhydrous ethanol.
-
Reflux the mixture on a steam bath for 16 hours.
-
Replace the condenser with a distilling head and distill off approximately 200 ml of ethanol.
-
Add 600 ml of ice water to dissolve the salts.
-
Extract the mixture three times with ether.
-
Combine the ether extracts and wash twice with 100 ml of saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate for 30 minutes and filter.
-
Evaporate the solvent using a rotary evaporator.
-
Distill the residue to obtain 5-methyl-5-hexen-2-one.
Expected Yield: 47-52%
Protocol 2: Thiol-Michael Addition to an α,β-Unsaturated Ketone
This general protocol illustrates the Michael addition of a thiol to an α,β-unsaturated ketone, a key reaction for potential biological activity and further synthetic elaboration.[16][18][19][20]
Materials:
-
α,β-Unsaturated ketone (e.g., this compound) (1.0 mmol)
-
Thiol (e.g., thiophenol) (1.1 mmol)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 5 mol%)
-
Solvent (e.g., Tetrahydrofuran (THF) or acetonitrile) (5 mL)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for monitoring
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone in the chosen solvent.
-
Add the thiol to the solution.
-
Add a catalytic amount of the base (TEA or DBU) to the stirred solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction (e.g., with a dilute acid solution).
-
Perform a liquid-liquid extraction to isolate the product.
-
Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
Visualizations
Caption: Mechanism of Michael Addition on this compound.
Caption: Workflow for evaluating the biological activity.
Caption: Synthetic pathway to pyrroles from this compound.
Conclusion
While this compound is not yet an established player in medicinal chemistry, its chemical properties, particularly the presence of an α,β-unsaturated ketone, suggest significant potential. Its ability to act as a Michael acceptor makes it a candidate for the development of covalent inhibitors targeting a range of enzymes. Furthermore, its utility as a synthetic precursor for medicinally relevant heterocyclic scaffolds like pyrroles and pyridines underscores its value as a versatile building block in drug discovery programs. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore and unlock the full potential of this compound in the development of new therapeutic agents.
References
- 1. Evaluation of alpha,beta-unsaturated ketone-based probes for papain-family cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Cysteine Proteases: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple, modular synthesis of substituted pyridines. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 16. benchchem.com [benchchem.com]
- 17. odinity.com [odinity.com]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. hereon.de [hereon.de]
- 20. hrcak.srce.hr [hrcak.srce.hr]
The Multifaceted Role of 5-Hexen-2-one in Flavor and Fragrance Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-one, also known as allylacetone, is a volatile organic compound with the chemical formula C₆H₁₀O.[1][2] It is a colorless liquid characterized by a unique and complex aroma profile, making it a valuable ingredient in the flavor and fragrance industry. Its chemical structure, featuring both a ketone functional group and a terminal double bond, allows for its use as a versatile precursor in the synthesis of other aroma chemicals, further expanding its utility.[2] This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance chemistry, along with relevant quantitative data and visualizations to guide researchers and professionals in the field.
Physicochemical and Sensory Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109-49-9 | [1][2] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Boiling Point | 128-129 °C | [4] |
| Appearance | Colorless liquid | [2][4] |
| Odor Profile | Fruity, Green, Pungent, Ethereal, Cheesy, Herbal, Ketonic, Earthy, Metallic, Spicy | [3] |
Applications in Fragrance Chemistry
In the realm of perfumery, this compound is utilized for its ability to impart a fresh, green, and slightly fruity character to compositions. Its ethereal nature makes it particularly suitable for top notes, providing an initial lift and diffusion to the fragrance. It can be effectively incorporated into a variety of fragrance types, including floral, fruity, and green accords.
Application Note: Incorporation into a Floral Fragrance Accord
This compound can be used to introduce a natural, dewy, and green facet to floral fragrances, particularly those based on rose, lily-of-the-valley, or other white flowers.[5] It can help to cut through the sweetness of floral notes, adding a touch of modernity and realism. A typical starting concentration for this compound in a fragrance concentrate is between 0.1% and 1.0%.
Experimental Protocol: Formulation of a Simple Floral Fragrance Base
Objective: To create a basic floral fragrance accord incorporating this compound to provide a fresh, green lift.
Materials:
-
This compound
-
Phenylethyl alcohol (rose, floral)
-
Linalool (floral, woody)
-
Hedione® (jasmine, diffusive)
-
Geraniol (rose, geranium)
-
Indole (animalic, floral)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Sample vials
Procedure:
-
Accurately weigh each component into a clean glass beaker according to the proportions outlined in Table 2.
-
Gently stir the mixture until all components are fully dissolved.
-
Allow the concentrate to mature for at least 48 hours in a cool, dark place.
-
Prepare a 10% dilution of the concentrate in perfumer's grade ethanol for sensory evaluation.
-
Evaluate the fragrance on a smelling strip at different time intervals (top, middle, and base notes).
Table 2: Example Formulation of a Floral Fragrance Concentrate
| Ingredient | Parts by Weight | Odor Contribution |
| Phenylethyl alcohol | 300 | Sweet, rose, honey |
| Linalool | 200 | Light, fresh, floral, woody |
| Hedione® | 150 | Elegant, transparent, jasmine |
| Geraniol | 100 | Rosy, geranium, slightly citrusy |
| This compound | 50 | Green, fruity, ethereal lift |
| Indole (10% solution) | 20 | Animalic, floral intensifier |
| Total | 820 |
Applications in Flavor Chemistry
In flavor applications, this compound is valued for its contribution to fruity and green flavor profiles. Its sweet, banana-like odor makes it a useful component in the creation of artificial fruit flavors.[2] Furthermore, its reactive nature allows it to serve as a precursor in the formation of other important flavor compounds through reactions such as the Maillard reaction.[6]
Application Note: Use in a Synthetic Banana Flavor
The characteristic flavor of banana is largely attributed to isoamyl acetate. However, a more authentic and complex banana flavor can be achieved by incorporating other volatile compounds, including ketones like this compound. It can add a green, slightly unripe nuance that balances the sweetness of the main ester components.
Experimental Protocol: Creation of a Synthetic Banana Flavor Base
Objective: To develop a synthetic banana flavor incorporating this compound for a more natural and complex profile.
Materials:
-
This compound
-
Isoamyl acetate (main banana note)
-
Ethyl butyrate (fruity, pineapple-like)
-
Eugenol (spicy, clove-like, found in bananas)
-
Propylene glycol (solvent)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Sample vials
Procedure:
-
Weigh each aroma chemical into a clean glass beaker according to the proportions in Table 3.
-
Add the propylene glycol and stir until a homogenous solution is obtained.
-
Store the flavor concentrate in a tightly sealed, amber glass bottle in a cool, dark place.
-
For sensory evaluation, prepare a dilution in a neutral medium such as sugar water or a simple unflavored beverage base at a concentration of 0.05% to 0.1%.
Table 3: Example Formulation of a Synthetic Banana Flavor Concentrate
| Ingredient | Parts by Weight | Flavor Contribution |
| Isoamyl acetate | 700 | Sweet, banana, fruity |
| Ethyl butyrate | 150 | Fruity, pineapple, sweet |
| This compound | 100 | Green, slightly unripe banana |
| Eugenol | 50 | Spicy, clove-like complexity |
| Propylene Glycol | 1000 | Solvent |
| Total | 2000 |
Synthesis and Chemical Pathways
This compound can be synthesized through various organic chemistry routes. While detailed, specific industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis for a closely related compound, 5-methyl-5-hexen-2-one, can be adapted to illustrate the general principles. This synthesis typically involves the alkylation of a ketone or a β-dicarbonyl compound.[7]
Representative Synthesis Protocol (Adapted for this compound)
Objective: To synthesize this compound via the alkylation of acetylacetone.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Allyl bromide (3-bromopropene)
-
Potassium carbonate (anhydrous)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone, allyl bromide, and anhydrous potassium carbonate in anhydrous ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Remove the ethanol from the filtrate by distillation.
-
Dissolve the residue in diethyl ether and wash with water and then with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.
-
The resulting crude product is then subjected to decarboxylation by heating with an aqueous acid or base to yield this compound.
-
Purify the final product by fractional distillation.
Quality Control and Analysis
The purity and identity of this compound are critical for its successful application in flavors and fragrances. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for this purpose.
Protocol: GC-MS Analysis of this compound
Objective: To confirm the identity and assess the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent)
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Data Analysis:
-
The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or a reference library (e.g., NIST).
-
Purity is assessed by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.
Visualizing Workflows and Pathways
Flavor and Fragrance Development Workflow
The development of a new flavor or fragrance incorporating this compound follows a structured workflow, from initial concept to final product. This process can be visualized using a flowchart.
Caption: A typical workflow for developing a new flavor or fragrance incorporating this compound.
This compound as a Precursor in Aroma Chemistry
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of other important aroma compounds, such as ionones and damascones, which are known for their floral and fruity notes.
Caption: Simplified reaction pathway illustrating the role of this compound as a precursor to valuable aroma compounds.
Conclusion
This compound is a versatile and impactful chemical in the arsenal of flavorists and perfumers. Its unique sensory profile, characterized by fruity, green, and ethereal notes, allows for its direct use in a wide range of applications. Furthermore, its chemical reactivity as a precursor for other high-value aroma compounds underscores its importance in the synthesis of novel and complex flavor and fragrance ingredients. The protocols and data presented here provide a foundational guide for researchers and professionals to effectively utilize this compound in their development work. Further research into its sensory thresholds and its behavior in various food and cosmetic matrices will undoubtedly uncover even more applications for this multifaceted molecule.
References
- 1. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 2. scent.vn [scent.vn]
- 3. flavorsum.com [flavorsum.com]
- 4. allyl acetone, 109-49-9 [thegoodscentscompany.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 7. odinity.com [odinity.com]
Application Notes and Protocols for Michael Addition Reactions Involving 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for Michael addition reactions involving 5-hexen-2-one. The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), such as this compound.[1][2] This reaction is widely utilized in the synthesis of complex molecules, including pharmaceuticals and natural products.
General Principles
The reaction proceeds via the attack of a nucleophile to the β-carbon of the α,β-unsaturated system in this compound, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[1][2] The reactivity of the Michael acceptor and the choice of nucleophile and catalyst are crucial for the success of the reaction.
Applications in Synthesis
The Michael addition products of this compound are versatile intermediates. The newly introduced nucleophile can carry various functionalities, and the preserved terminal alkene and ketone groups in the product offer sites for further chemical transformations, enabling the construction of complex molecular architectures.
Experimental Protocols
The following protocols are representative methods for performing Michael addition reactions with this compound using different classes of nucleophiles. These are adapted from general procedures for α,β-unsaturated ketones and may require optimization for this specific substrate.
Protocol 1: Michael Addition of Malonates
This protocol describes the addition of a soft carbon nucleophile, such as diethyl malonate, to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Solvent (e.g., ethanol, chloroform)
-
Acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in the chosen solvent, add the base (0.2-1.2 equiv).
-
Add diethyl malonate (1.2-2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thia-Michael Addition of Thiols
This protocol outlines the addition of a sulfur nucleophile, such as thiophenol, to this compound. Thia-Michael additions are often efficient and can sometimes be performed under catalyst-free conditions or with mild base or acid catalysis.[3]
Materials:
-
This compound
-
Thiophenol
-
Catalyst (e.g., triethylamine, ferric chloride) (optional)
-
Solvent (e.g., dichloromethane, neat)
-
Organic solvent for purification
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent (or neat), add the thiol (1.1-1.5 equiv).
-
If a catalyst is used, add it to the reaction mixture (e.g., 10 mol% triethylamine or a catalytic amount of ferric chloride).[3]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can often be directly purified by column chromatography on silica gel to afford the desired β-sulfido ketone.
Protocol 3: Aza-Michael Addition of Amines
This protocol describes the addition of a nitrogen nucleophile, such as a primary or secondary amine, to this compound. Aza-Michael reactions are crucial for the synthesis of β-amino carbonyl compounds.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Catalyst (e.g., Lewis acids like Yb(OTf)₃, Brønsted acids, or bases) (optional)
-
Solvent (e.g., acetonitrile, water, or neat)
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the amine (1.1-1.5 equiv).
-
If a catalyst is employed, add it to the mixture.
-
Stir the reaction, possibly with heating, and monitor its progress by TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
While specific quantitative data for Michael additions to this compound is not extensively available in the cited literature, the following tables summarize representative data for the addition of various nucleophiles to structurally similar α,β-unsaturated ketones. This data can serve as a valuable reference for estimating the potential outcomes of reactions with this compound.
Table 1: Michael Addition of Malonates to α,β-Unsaturated Ketones [4][5]
| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Benzylideneacetone | Diethyl malonate | (R,R)-DPEN (20) / o-phthalic acid (40) | EtOH | 168 | 95 | 94 |
| Chalcone | Diethyl malonate | (R,R)-DPEN (20) / Salicylic acid (40) | Ether | 168 | 88 | 94 |
| 4-Phenyl-3-buten-2-one | Dimethyl malonate | (R,R)-DPEN (20) / o-phthalic acid (40) | EtOH | 168 | 92 | 96 |
(R,R)-DPEN = (R,R)-1,2-diphenylethanediamine
Table 2: Thia-Michael Addition to α,β-Unsaturated Carbonyl Compounds [3]
| Michael Acceptor | Thiol | Catalyst | Conditions | Time | Yield (%) |
| Chalcone | Thiophenol | FeCl₃ | Room Temp | 5 min | 95 |
| Cyclohexenone | Benzylthiol | FeCl₃ | Room Temp | 10 min | 92 |
| Methyl vinyl ketone | 1-Dodecanethiol | HBF₄-SiO₂ | Room Temp, Solvent-free | 15 min | 94 |
Table 3: Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds
| Michael Acceptor | Amine | Catalyst | Conditions | Yield (%) |
| 2-Cyclohexen-1-one | Aniline | [DBUH][HSO₄] | Room Temp, Solvent-free | High Conversion |
| Methyl acrylate | Piperidine | None | Room Temp, Neat | Quantitative |
Conclusion
The Michael addition reaction of this compound is a powerful tool for the synthesis of functionalized ketone derivatives. By selecting appropriate nucleophiles, catalysts, and reaction conditions, a wide array of valuable chemical intermediates can be accessed. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel synthetic methodologies based on this versatile reaction. Further optimization of the provided protocols for the specific substrate, this compound, is encouraged to achieve the desired outcomes.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 5-Hexen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of complex spirocyclic compounds utilizing 5-hexen-2-one as a versatile starting material. The protocols focus on two powerful strategies: a tandem Michael addition/intramolecular cyclization and a Nazarov cyclization approach. These methods offer robust pathways to construct intricate molecular architectures prevalent in natural products and medicinally important molecules, providing a valuable tool for accessing novel chemical space in drug discovery.
Application Note 1: Tandem Michael Addition-Intramolecular Alkylation of 5-Bromo-5-hexen-2-one
The use of 5-bromo-5-hexen-2-one, a derivative of this compound, presents a powerful strategy for the synthesis of spirocyclic compounds through a tandem sequence initiated by a Michael addition of a cyclic nucleophile, followed by an intramolecular alkylation.[1] This approach allows for the efficient and controlled construction of the spirocyclic core.[1] The vinyl bromide moiety serves as a key functional handle for the subsequent intramolecular cyclization step, while the ketone provides a site for further functionalization of the resulting spirocycle.[1]
This methodology is particularly advantageous for its ability to rapidly generate molecular complexity from relatively simple starting materials. The reaction proceeds under mild conditions and can be adapted for the synthesis of a diverse library of spirocyclic compounds by varying the cyclic nucleophile.
Logical Workflow for Tandem Michael Addition-Intramolecular Alkylation
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 5-bromo-5-hexen-2-one. This versatile reaction enables the formation of a carbon-carbon bond, coupling the vinyl bromide substrate with a variety of organoboron compounds. The resulting 5-substituted-5-hexen-2-one scaffold is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1] The presence of a ketone functionality within the 5-bromo-5-hexen-2-one substrate is generally well-tolerated under typical Suzuki-Miyaura conditions, allowing for the direct synthesis of functionalized ketones.[2]
Data Presentation: Comparative Reaction Conditions
While specific quantitative data for the Suzuki-Miyaura coupling of 5-bromo-5-hexen-2-one is not extensively reported in the literature, the following table summarizes typical conditions successfully employed for structurally related vinyl bromides and substrates bearing ketone functionalities. These parameters serve as an excellent starting point for reaction optimization.
| Parameter | Catalyst System 1 | Catalyst System 2 | Catalyst System 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with a phosphine ligand | PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 2-5 mol% |
| Ligand | Triphenylphosphine (PPh₃) (if not using Pd(PPh₃)₄) | Buchwald or other specialized phosphine ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Solvent System | Toluene/Water, Dioxane/Water | THF/Water, DMF | Toluene, Dioxane |
| Temperature | 80-100 °C | Room Temperature to 80 °C | 85 °C |
| Typical Reaction Time | 4-24 hours | 2-12 hours | 4-12 hours |
| Coupling Partner | Arylboronic acid | Aryl- or vinylboronic acid/ester | Arylboronic acid |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 5-bromo-5-hexen-2-one with a generic arylboronic acid.
Materials:
-
5-bromo-5-hexen-2-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromo-5-hexen-2-one, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-5-hexen-2-one.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Heck Coupling Reactions with 5-Bromo-5-Hexen-2-one
Introduction
5-bromo-5-hexen-2-one is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis.[1][2] Its structure incorporates both a methyl ketone and a terminal vinyl bromide, offering multiple reactive sites for synthetic transformations.[1][3] The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, which enables the formation of a new carbon-carbon bond by coupling with an alkene.[1][4][5] This reaction provides a direct pathway to synthesize more complex, substituted alkenes, which are key scaffolds in pharmaceuticals and materials science.[6][7]
These application notes provide a comprehensive overview, a detailed experimental protocol, and optimized reaction conditions for the Heck coupling of 5-bromo-5-hexen-2-one with alkenes, specifically using styrene as a representative coupling partner.
Reaction Principle: The Catalytic Cycle
The Mizoroki-Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl bromide of 5-bromo-5-hexen-2-one, forming a Pd(II)-vinyl complex.[6][8]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-vinyl bond, creating a new carbon-carbon σ-bond.[6][8]
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms a palladium-hydride complex and releases the substituted alkene product.[6]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: Simplified catalytic cycle of the Heck reaction.
Application and Data Summary
The Heck reaction of 5-bromo-5-hexen-2-one with various alkenes allows for the introduction of diverse substituents at the 5-position.[2] For instance, its reaction with styrene yields 5-styryl-5-hexen-2-one, demonstrating a straightforward method for vinylation.[7] The reaction conditions are typically mild and tolerate a wide variety of functional groups.[8][9]
The table below summarizes typical reaction conditions for the Heck coupling of 5-bromo-5-hexen-2-one with styrene, based on analogous reactions reported in the scientific literature.[7]
| Parameter | Value |
| Reactant 1 | 5-bromo-5-hexen-2-one (1.0 eq) |
| Reactant 2 | Styrene (1.5 eq) |
| Catalyst | Palladium(II) acetate [Pd(OAc)₂] (0.03 eq) |
| Ligand | Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq) |
| Base | Triethylamine (Et₃N) (1.5 eq) |
| Solvent | Acetonitrile |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% (based on analogous reactions) |
Detailed Experimental Protocol
This protocol details a general procedure for the palladium-catalyzed Heck reaction between 5-bromo-5-hexen-2-one and styrene.[7]
Materials:
-
5-bromo-5-hexen-2-one
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N), anhydrous
-
Acetonitrile, anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Caption: Experimental workflow for the Heck reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq).[7]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Reagent Addition: Through the septum, add anhydrous acetonitrile via syringe. Stir the mixture for a few minutes until the catalyst and ligand dissolve. Subsequently, add 5-bromo-5-hexen-2-one (1.0 eq), styrene (1.5 eq), and anhydrous triethylamine (1.5 eq) to the reaction mixture.[7]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the reaction mixture vigorously.[6][7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting 5-bromo-5-hexen-2-one is fully consumed (typically 12-24 hours).[6][10]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with distilled water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 5-styryl-5-hexen-2-one.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 9. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
5-Hexen-2-one reaction not working troubleshooting
Technical Support Center: 5-Hexen-2-one
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and recommended storage conditions for this compound?
A1: this compound, as an unsaturated ketone, is susceptible to degradation over time. Key factors that can lead to its decomposition include exposure to light, elevated temperatures, oxygen, and strong acids or bases.[1] To ensure its stability, it is recommended to store this compound in a cool, dark place, preferably in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] Use a tightly sealed, clean, and dry glass container.[1]
Q2: What are the signs of this compound decomposition?
A2: Decomposition of this compound can be indicated by several observable changes. A noticeable color change from colorless or pale yellow to a darker yellow or brown suggests the formation of degradation byproducts.[1] The appearance of a precipitate may indicate polymerization.[1] Analytically, the presence of new peaks in NMR or GC-MS spectra that were not in the fresh sample is a clear sign of decomposition.[1]
Q3: My reaction with this compound is not proceeding or is giving a low yield. What are the common causes?
A3: Low or no product formation can stem from several factors. Firstly, the purity of the this compound starting material is crucial; if it has degraded, the effective concentration will be lower. Secondly, for reactions like cyclizations, the initiator (for radical reactions) or catalyst (for Lewis acid-catalyzed reactions) may be inactive.[2] Ensure you are using fresh and properly stored reagents.[2] Reaction temperature is another critical parameter; it may be too low for the reaction to proceed at a reasonable rate.[2] Finally, ensure that all reagents and solvents are anhydrous, especially for reactions involving water-sensitive catalysts like Lewis acids.[2]
Q4: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A4: The formation of multiple products often points to issues with regioselectivity or competing side reactions. In intramolecular cyclizations, for example, both 5-exo and 6-endo cyclization pathways can compete.[2] To favor the kinetically preferred 5-exo product in radical cyclizations, using high-dilution conditions can disfavor intermolecular reactions.[2] In Lewis acid-catalyzed reactions, the choice of the Lewis acid can significantly influence regioselectivity, so screening different catalysts may be necessary.[2] Isomerization of the double bond is another potential side reaction that can be influenced by the reaction conditions.
Q5: My reaction is producing a significant amount of polymeric material. What can I do to prevent this?
A5: Polymerization is a common side reaction for unsaturated compounds like this compound.[1] This can be initiated by radicals or strong acids. To mitigate this, running the reaction at a lower concentration can reduce intermolecular polymerization. If using a Lewis acid, consider a less aggressive one or perform the reaction at a lower temperature. For radical reactions, the use of a radical trap or scavenger can help terminate unwanted polymerization chain reactions. Storing this compound as a dilute solution in a dry, aprotic solvent can also enhance its stability against polymerization.
Troubleshooting Guides
Intramolecular Cyclization Reactions (Radical and Lewis Acid-Catalyzed)
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Ineffective radical initiator or inactive Lewis acid catalyst. | For radical cyclizations, use a fresh batch of initiator (e.g., AIBN). For Lewis acid-catalyzed reactions, use a freshly opened or properly stored Lewis acid (e.g., TiCl₄, AlCl₃).[2] |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments.[2] | |
| Degradation of this compound starting material. | Check the purity of this compound using NMR or GC-MS. Purify by distillation or chromatography if necessary. | |
| Presence of water deactivating the Lewis acid. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (argon or nitrogen).[2] | |
| Formation of Multiple Products (Low Regioselectivity) | Competing 5-exo and 6-endo cyclization pathways. | For radical cyclizations, the 5-exo pathway is generally kinetically favored. Use of high-dilution can favor intramolecular cyclization.[2] For Lewis acid-catalyzed reactions, screen different Lewis acids to optimize regioselectivity.[2] |
| Intermolecular side reactions. | Use high-dilution conditions to favor the intramolecular pathway. | |
| Formation of Polymeric Material | Intermolecular radical polymerization or cationic polymerization initiated by the Lewis acid. | Run the reaction at a lower concentration. For Lewis acid-catalyzed reactions, consider a milder Lewis acid or lower the reaction temperature. |
Michael Addition Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 1,4-Adduct | Competing 1,2-addition to the carbonyl group. | The choice of nucleophile is critical. "Softer" nucleophiles (e.g., cuprates, enamines, thiols) generally favor 1,4-addition. "Harder" nucleophiles (e.g., organolithiums, Grignard reagents) are more likely to give 1,2-addition. |
| Self-condensation of the nucleophile or starting material. | Use a non-nucleophilic base for deprotonation if forming an enolate. Control the temperature to minimize side reactions. | |
| Reversibility of the Michael addition. | Ensure the final protonation step is irreversible to trap the desired product. | |
| Reaction Not Proceeding | Nucleophile is not sufficiently reactive. | If using a carbon nucleophile derived from a C-H acid, ensure the base is strong enough to generate the enolate. |
| Steric hindrance at the β-carbon of this compound or on the nucleophile. | Consider a less sterically hindered nucleophile or a more reactive Michael acceptor if applicable. |
Quantitative Data Summary
The following tables provide illustrative data based on analogous reactions, as specific quantitative data for many this compound reactions is not extensively published. These should be used as a starting point for optimization.
Table 1: Illustrative Yields for Intramolecular Cyclization Reactions
| Reaction Type | Precursor | Key Reagents | Typical Yield (%) | Reaction Conditions | Reference |
| Radical Cyclization | 5-Bromo-5-hexen-2-one | Bu₃SnH, AIBN | ~70-80% | Thermal, 80-110 °C | [2] |
| Tin-Free Radical Cyclization (Photoredox) | 5-Bromo-5-hexen-2-one | Ir(ppy)₃, Hantzsch ester | ~70-90% | Visible light, room temp. | |
| Nazarov Cyclization | Divinyl ketone (from this compound) | FeCl₃ | Good | Low temperature (-78 °C to rt) |
Experimental Protocols
Protocol 1: Hypothetical Radical Cyclization of a this compound Derivative
This protocol is adapted from procedures for the radical cyclization of 5-bromo-5-hexen-2-one.[3]
-
Reaction Setup: To a solution of a 5-halo-5-hexen-2-one derivative (1.0 eq) in anhydrous toluene (to achieve a concentration of 0.01-0.05 M) under an inert atmosphere of argon, add azobisisobutyronitrile (AIBN) (0.1-0.2 eq).[2]
-
Reaction Execution: Heat the solution to 80-110°C. Slowly add a solution of tributyltin hydride (Bu₃SnH) (1.1-1.5 eq) in anhydrous toluene via a syringe pump over several hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the cyclized product.[2]
Protocol 2: Hypothetical Lewis Acid-Catalyzed Nazarov Cyclization of a Divinyl Ketone Derived from this compound
This protocol is a generalized procedure for Nazarov cyclizations.
-
Substrate Preparation: Synthesize the corresponding divinyl ketone from this compound via an appropriate method (e.g., α-methylenation).
-
Reaction Setup: Dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to the desired temperature (e.g., -78°C).
-
Catalyst Addition: Slowly add the Lewis acid (e.g., FeCl₃, TiCl₄, AlCl₃) (1.0-2.0 eq) to the solution.[2]
-
Reaction and Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding it to a cold, stirred solution of saturated aqueous NaHCO₃.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Michael Addition of an Amine to this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH₃CN) at room temperature.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 1,4-adduct.
Visualizations
Caption: A troubleshooting workflow for reactions involving this compound.
Caption: Competing pathways in the intramolecular cyclization of this compound derivatives.
Caption: Selectivity in nucleophilic attack on this compound.
References
Technical Support Center: Synthesis of 5-Hexen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Hexen-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Acetoacetic Ester Synthesis and the Carroll Rearrangement. The acetoacetic ester synthesis involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.[1] The Carroll Rearrangement is a thermal or palladium-catalyzed rearrangement of an allyl β-keto ester.[2][3]
Q2: I am getting a low yield in my acetoacetic ester synthesis. What are the likely causes?
A2: Low yields in the acetoacetic ester synthesis can stem from several factors. Incomplete deprotonation of the ethyl acetoacetate is a common issue; ensure your base is strong enough and the reaction is conducted under anhydrous conditions.[4] Another major cause is the use of secondary or tertiary alkyl halides, which can lead to competing elimination reactions.[5] Side reactions such as O-alkylation and dialkylation can also significantly reduce the yield of the desired C-alkylated product.[4] Finally, incomplete hydrolysis or decarboxylation will also result in a lower yield of the final ketone.
Q3: How can I minimize the formation of side products in the acetoacetic ester synthesis?
A3: To minimize side products, it is crucial to use a strong, non-nucleophilic base like sodium ethoxide in ethanol. Using an alkoxide that matches the ester's alcohol component prevents transesterification.[6] Slow addition of the allyl halide to the enolate solution can help to minimize dialkylation.[4] To avoid O-alkylation, which is generally less favored with β-keto ester enolates, ensure the reaction temperature is controlled.
Q4: My Carroll Rearrangement is not proceeding or giving a low yield. What should I check?
A4: The traditional thermal Carroll Rearrangement requires high temperatures (130-220°C).[2] If the reaction is not proceeding, the temperature may be too low. However, at these high temperatures, side reactions and decomposition can occur. A milder alternative is the palladium-catalyzed version of the reaction, which can proceed at lower temperatures.[2] Steric hindrance in the substrate can also impede the rearrangement.
Q5: What is the best way to purify the final this compound product?
A5: Fractional distillation is a common and effective method for purifying this compound, especially for separating it from unreacted starting materials and higher-boiling side products.[7] For smaller scales or to remove polar impurities, flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) is also a viable option.[8]
Troubleshooting Guides
Acetoacetic Ester Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation: Moisture in reagents or glassware; weak base. 2. Competing elimination reaction: Use of secondary or tertiary allyl halide. 3. Incomplete hydrolysis/decarboxylation: Insufficient heating or acid/base concentration. | 1. Use anhydrous solvents and oven-dried glassware. Employ a strong base like sodium ethoxide.[4] 2. Use a primary allyl halide (e.g., allyl bromide).[5] 3. Ensure complete hydrolysis by monitoring the reaction (e.g., by TLC) and apply sufficient heat during decarboxylation.[9] |
| Presence of Dialkylated Byproduct | High concentration of the alkylating agent relative to the enolate. | Add the allyl halide slowly and portion-wise to the reaction mixture to maintain a low concentration.[4] |
| Presence of O-Alkylated Byproduct | Reaction conditions favoring O-alkylation (less common for β-keto esters). | Use of a less polar, aprotic solvent can sometimes favor C-alkylation. |
| Self-condensation of Ethyl Acetoacetate | This is generally not a major issue as the enolate is stable and the starting ester is not highly electrophilic. | Ensure complete deprotonation to minimize the concentration of the neutral ester available for condensation. |
Carroll Rearrangement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature (for thermal rearrangement): The reaction requires high heat to proceed. 2. Catalyst inactivity (for catalyzed rearrangement): The palladium catalyst may be poisoned or inactive. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[2] 2. Use a fresh, active palladium catalyst and ensure anaerobic conditions if required. |
| Product Decomposition | High reaction temperatures in the thermal process can lead to degradation. | Consider using the milder, palladium-catalyzed Carroll rearrangement which proceeds at lower temperatures.[2] |
| Formation of Geometric Isomers | The stereochemistry of the starting allyl alcohol can influence the geometry of the product's double bond. | The stereochemistry is transferred stereospecifically, so the geometry of the starting material will dictate the product geometry.[3] |
Experimental Protocols
Acetoacetic Ester Synthesis of this compound
This protocol is adapted from the synthesis of 5-methyl-5-hexen-2-one.[10]
Step 1: Alkylation of Ethyl Acetoacetate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, allow the mixture to stir for one hour at room temperature.
-
Add allyl bromide dropwise to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove the sodium bromide precipitate.
-
Remove the ethanol by distillation.
Step 2: Hydrolysis and Decarboxylation
-
To the crude ethyl 2-allyl-3-oxobutanoate from Step 1, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours with vigorous stirring.
-
Cool the solution and extract with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation.
-
Purify the crude this compound by fractional distillation.
Purification by Fractional Distillation
This is a general procedure for fractional distillation.[7]
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the distillation flask and the condenser.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
The temperature at the top of the column will stabilize at the boiling point of the most volatile component. Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 128-129 °C.[11]
-
Discard any initial forerun that distills at a lower temperature and stop the distillation when the temperature begins to rise significantly again or when only a small amount of residue remains.
Visualizations
Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 10. odinity.com [odinity.com]
- 11. This compound [webbook.nist.gov]
Technical Support Center: 5-Hexen-2-one Purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Hexen-2-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Recovery After Purification | Degradation: this compound can be susceptible to degradation, especially at elevated temperatures, which may lead to polymerization or other side reactions.[1] | Action: For thermally sensitive compounds, consider purification methods that do not require high heat, such as flash column chromatography.[1] If distillation is necessary, use vacuum distillation to lower the boiling point and minimize thermal stress.[1] |
| Inefficient Extraction: The product may not be fully extracted from the reaction mixture or aqueous washes. | Action: Perform multiple extractions with a suitable organic solvent. Ensure thorough mixing of the aqueous and organic layers to maximize partitioning of the product into the organic phase. | |
| Co-elution with Impurities: In chromatography, the product may elute with impurities if the solvent system is not optimal. | Action: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and any impurities.[1] An ideal Rf value for the desired compound is typically between 0.2 and 0.4.[1] | |
| Product Discoloration (Yellow or Brown) | Oxidation or Polymerization: Exposure to air, light, or heat can cause oxidation or polymerization, leading to discoloration.[2] | Action: Check the purity of the sample using an appropriate analytical method (e.g., GC-MS, NMR).[2] If purity is compromised, repurification by distillation or chromatography may be necessary.[2] For future prevention, store the compound under an inert atmosphere (argon or nitrogen), protect it from light, and keep it at a low temperature (2-8°C for short-term, -20°C for long-term).[2] |
| Precipitate Formation in Sample | Polymerization or Degradation: The formation of a solid precipitate can indicate polymerization or the creation of insoluble degradation products.[2] | Action: Attempt to identify the precipitate. The remaining liquid portion might still be usable after filtration or decanting, but its purity must be verified analytically.[2] Review storage conditions to prevent further polymerization.[2] |
| Presence of Acidic Impurities | Synthesis Byproducts: Some synthetic routes may produce acidic byproducts. | Action: Wash the crude product with a mild aqueous base, such as sodium bicarbonate solution, in a separatory funnel.[3] Continue washing until effervescence (CO2 evolution) ceases, indicating that all acidic impurities have been neutralized.[3] |
| Difficulty in Separating from Structurally Similar Impurities | Similar Physical Properties: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation. | Action: For compounds with close boiling points, use a Vigreux column during distillation to improve separation efficiency.[4] Alternatively, flash column chromatography can be a highly effective method for separating compounds with similar polarities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The two most common and effective laboratory techniques for purifying this compound and its derivatives are flash column chromatography and vacuum distillation.[1] Flash chromatography is ideal for removing impurities with different polarities, while vacuum distillation is suitable for purifying compounds that are thermally sensitive or have high boiling points by lowering their boiling point to prevent decomposition.[1]
Q2: My analytical data shows unknown impurities after purification. What could they be?
A2: Impurities can originate from the synthesis or degradation of the compound.[5] Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products like polymers or oxidation products.[2][5] It is recommended to identify these impurities using techniques like GC-MS or NMR to better understand their origin and refine the purification strategy.[2]
Q3: How can I prevent the polymerization of this compound during purification and storage?
A3: Vinyl compounds can be sensitive to high temperatures, which may lead to polymerization.[2] During purification by distillation, using a vacuum is crucial to keep the temperature low.[1] For storage, it is best to keep the compound under an inert atmosphere (like argon or nitrogen), protected from light, and refrigerated at 2-8°C.[2]
Q4: What are the key physical properties of this compound that are relevant to its purification?
A4: Key physical properties that influence the choice and execution of purification methods are summarized in the table below.
| Property | Value | Significance |
| Boiling Point | 128-129 °C (at atmospheric pressure)[6] | A relatively high boiling point suggests that vacuum distillation is a good option to avoid thermal degradation.[1] |
| Density | 0.847 g/mL at 25 °C | This is important for separations involving liquid-liquid extraction, as it determines which layer is organic. |
| Flash Point | 22.42 °C[7] | The low flash point indicates that this compound is a flammable liquid and appropriate safety precautions must be taken. |
| Solubility | Soluble in water[8] | Solubility in water is a key consideration for designing effective extraction and washing procedures. |
| Refractive Index | n20/D 1.419 | Can be used as a quick check for the purity of distilled fractions. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a method for a similar compound, 5-bromo-5-hexen-2-one.[1]
-
Solvent System Selection: Based on the polarity of this compound, a suitable solvent system is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and use Thin Layer Chromatography (TLC) to find the optimal ratio, aiming for an Rf value of 0.2-0.4 for the product.[1]
-
Column Packing:
-
Securely clamp a flash column in a vertical position.
-
Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.[1]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently for even packing. Add a layer of sand on top.[1]
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane and carefully add it to the top of the column.[1]
-
Elution and Fraction Collection: Add the eluent and apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches per minute.[1] Collect fractions and monitor them by TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path for smaller quantities. Use a round-bottom flask that will be half to two-thirds full and add a magnetic stir bar.[1]
-
Distillation Process:
-
Place the crude this compound in the distilling flask.
-
Begin stirring and heating gently with a heating mantle.
-
Slowly apply vacuum. The boiling point of this compound will be significantly lower under vacuum than its atmospheric boiling point of 128-129 °C.[1]
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Collect any low-boiling forerun and then collect the main fraction in a clean receiving flask, recording the temperature range of the distillation.
-
-
Product Recovery: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.[1] Transfer the distilled liquid to a clean, tared vial to determine the yield.[1]
Visual Guides
Caption: General Purification Workflow for this compound
References
Technical Support Center: Side Reactions of 5-Hexen-2-one in Radical Cyclization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the radical cyclization of 5-hexen-2-one and its derivatives. Our aim is to equip researchers with the knowledge to optimize reaction conditions, maximize desired product yield, and effectively troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the radical cyclization of this compound?
A1: The primary side reactions include:
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Competing 5-exo vs. 6-endo Cyclization: Formation of a six-membered ring (cyclohexane derivative) instead of the desired five-membered ring (cyclopentane derivative).
-
Intermolecular Reactions: The radical intermediate reacts with another molecule of the starting material or solvent instead of cyclizing.
-
Polymerization: Undesired chain-growth polymerization of the starting alkene.
-
Direct Reduction: The initial radical is quenched by a hydrogen donor before it has a chance to cyclize.
Q2: How can I favor the formation of the desired 5-membered ring (5-exo product)?
A2: The 5-exo cyclization is generally kinetically favored over the 6-endo pathway.[1] To maximize the 5-exo product, it is crucial to trap the initially formed cyclopentylmethyl radical quickly. This can be achieved by using a high concentration of a good hydrogen atom donor, such as tributyltin hydride (Bu₃SnH).
Q3: What is the general mechanistic pathway for the radical cyclization of a this compound derivative?
A3: The reaction typically proceeds through a chain mechanism involving three main stages: initiation, propagation, and termination. The propagation step is where the key cyclization event occurs.
Troubleshooting Guides
Issue 1: Low Regioselectivity - Significant Formation of 6-endo Product
This issue arises from the competition between the kinetically favored 5-exo and the thermodynamically favored 6-endo cyclization pathways.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 5-Hexen-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Hexen-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Acetoacetic Ester Synthesis: This is a classic and versatile method that involves the alkylation of an acetoacetic ester (typically ethyl acetoacetate) with an allyl halide, followed by hydrolysis and decarboxylation. This method is often favored for its high yields and the ability to control mono-alkylation.[1][2][3][4]
-
Direct Alkylation of Acetone: This method involves the direct reaction of acetone with an allyl halide in the presence of a base. While seemingly more straightforward, it can be prone to side reactions such as self-condensation of acetone and over-alkylation.[5]
Q2: What is the general reaction mechanism for the acetoacetic ester synthesis of this compound?
A2: The mechanism involves three key steps:
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Enolate Formation: A base abstracts an acidic α-hydrogen from ethyl acetoacetate to form a resonance-stabilized enolate.[3][6]
-
Alkylation: The enolate acts as a nucleophile and attacks the allyl halide (e.g., allyl bromide) in an SN2 reaction, forming ethyl 2-allyl-3-oxobutanoate.
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Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to a β-keto acid under acidic or basic conditions, which then readily undergoes decarboxylation upon heating to yield this compound.[1][2]
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: Common side reactions include:
-
O-alkylation vs. C-alkylation: While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of an ether byproduct. The choice of solvent and counter-ion can influence this selectivity.
-
Dialkylation: The product of mono-alkylation still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct.[3]
-
Self-condensation of Acetone (in direct alkylation): Acetone can undergo self-aldol condensation in the presence of a base, leading to impurities.[5]
-
Transesterification (in acetoacetic ester synthesis): If the alkoxide base used does not match the alkyl group of the acetoacetic ester (e.g., using sodium methoxide with ethyl acetoacetate), transesterification can occur.[2]
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[7][8] This technique is effective for separating the product from unreacted starting materials, byproducts, and high-boiling point impurities. For smaller scales or to remove specific impurities, flash column chromatography on silica gel can also be employed.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or inappropriate base. 2. Low reaction temperature. 3. Poor quality of reagents (e.g., wet solvent or old allyl halide). 4. Insufficient reaction time. | 1. Use a fresh, appropriate base (e.g., freshly prepared sodium ethoxide). 2. Gradually increase the reaction temperature in 10°C increments. 3. Ensure all solvents are anhydrous and reagents are pure. 4. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of Multiple Products (Low Selectivity) | 1. Dialkylation: Use of excess allyl halide or prolonged reaction time. 2. O-alkylation: Use of a polar aprotic solvent. 3. Self-condensation of acetone: Use of a strong, non-hindered base in direct alkylation. | 1. Use a slight excess of the acetoacetic ester or acetone. Control the stoichiometry of the allyl halide carefully. 2. Use a polar protic solvent like ethanol to favor C-alkylation. 3. For direct alkylation, consider a phase-transfer catalyst or a weaker base to minimize self-condensation. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or temperature. 2. Optimize the fractional distillation parameters (e.g., column length, vacuum pressure, heating rate). |
| Formation of Polymeric Material | Intermolecular side reactions, especially at higher temperatures. | 1. Use high-dilution conditions to favor intramolecular reactions. 2. Ensure a controlled addition of the alkylating agent. |
Detailed Experimental Protocols
Protocol 1: Acetoacetic Ester Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Allyl bromide
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. The mixture may be gently warmed to facilitate the formation of the sodium enolate.
-
Alkylation: Add allyl bromide (1.0-1.1 equivalents) dropwise to the enolate solution. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add dilute hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Direct Alkylation of Acetone (Phase-Transfer Catalysis)
This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants.
Materials:
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Acetone
-
Allyl chloride or allyl bromide
-
Sodium hydroxide or potassium carbonate (as an aqueous solution)
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
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Organic solvent (e.g., dichloromethane or toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine acetone (in excess), allyl halide (1.0 equivalent), and the phase-transfer catalyst (0.05-0.1 equivalents) in the chosen organic solvent.
-
Reaction: Add the aqueous solution of the base (e.g., 50% NaOH) to the vigorously stirred organic mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring its progress by GC.
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure.
Quantitative Data Summary
The following tables summarize how different reaction parameters can affect the yield of this compound and its precursors. The data is compiled from analogous reactions and should be used as a guideline for optimization.
Table 1: Effect of Base on the Alkylation of Acetoacetic Ester
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Ethoxide | Ethanol | Reflux | 2-4 | 70-85 | Standard conditions, good yield. |
| Sodium Hydride | THF/DMF | 25-50 | 1-3 | 75-90 | Strong, non-nucleophilic base, can lead to higher yields but requires careful handling. |
| Potassium Carbonate | Acetone/DMF | Reflux | 8-16 | 50-70 | Milder base, may require longer reaction times and a polar apathetic solvent. |
Table 2: Effect of Solvent on the Alkylation of Acetoacetic Ester with Allyl Bromide
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Ethanol | Reflux | 2-4 | 75-85 | Favors C-alkylation. |
| Tetrahydrofuran (THF) | Reflux | 3-6 | 70-80 | Aprotic solvent, may see a slight increase in O-alkylation. |
| Dimethylformamide (DMF) | 50-70 | 1-3 | 80-90 | Polar aprotic solvent, can accelerate the reaction but may increase O-alkylation. |
Diagrams
Experimental Workflow
References
- 1. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3668255A - Process for alkylation of aliphatic ketones and product - Google Patents [patents.google.com]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. odinity.com [odinity.com]
Technical Support Center: 5-Hexen-2-one Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Hexen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily affected by its chemical structure, which includes a ketone functional group and a terminal double bond. Key factors that can lead to its degradation include:
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Temperature: Elevated temperatures can accelerate degradation reactions, potentially leading to polymerization or other decomposition pathways.[1][2]
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Light: Exposure to light, particularly UV light, can initiate photochemical reactions, including isomerization or polymerization.[1][3]
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Oxygen: The presence of oxygen can lead to oxidation of the double bond or other parts of the molecule, forming various byproducts.[1]
-
pH: this compound is susceptible to degradation in both acidic and basic conditions. Acids can catalyze additions to the double bond, while bases can promote other reactions.[1][4]
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Presence of Metals: Certain metals can catalyze the decomposition of organic compounds.[1]
Q2: What are the visual indicators of this compound degradation?
A2: Signs of degradation to look for include:
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Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown color can indicate the formation of degradation products.[1]
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Formation of Precipitate: The appearance of solid material or cloudiness may suggest polymerization has occurred.[1]
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Change in Odor: A noticeable change in the compound's characteristic odor could signal chemical alteration.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
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Temperature: Store in a cool, well-ventilated place, away from heat sources.[2] For long-term storage, refrigeration at 2-8°C is advisable.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
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Container: Use a tightly sealed, amber glass container to protect from light and air.[2]
-
Incompatibilities: Avoid storage with strong oxidizing agents, reducing agents, strong acids, and strong bases.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS or NMR analysis. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure, inert atmosphere). 2. Check for potential contamination of the sample or solvent. 3. Run a fresh, unopened sample as a control. 4. Consider purifying the sample by distillation if degradation is confirmed. |
| Inconsistent experimental results. | Sample instability under experimental conditions. | 1. Evaluate the pH, temperature, and presence of oxygen in your experimental setup. 2. Perform a forced degradation study under your specific experimental conditions to understand the degradation profile. 3. Use freshly prepared solutions of this compound for each experiment. |
| Formation of a solid precipitate in the sample. | Polymerization of this compound. | 1. Confirm polymerization by analytical techniques such as NMR or IR spectroscopy. 2. Avoid prolonged exposure to heat and light. 3. Ensure the absence of radical initiators. |
| Discoloration of the sample (yellowing or browning). | Oxidation or other degradation pathways. | 1. Handle the compound under an inert atmosphere. 2. Store in an amber, tightly sealed container. 3. Analyze the sample to identify the colored impurities. |
Quantitative Data on Forced Degradation
The following tables provide an overview of expected degradation trends for this compound under various stress conditions. These are based on general principles of forced degradation studies and data from analogous compounds. Researchers should perform their own studies to obtain specific quantitative data for their experimental conditions.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 | 60 | 5-15% | Addition products to the double bond (e.g., 5-chloro-2-hexanone) |
| 0.1 M NaOH | 24 | 60 | 10-25% | Aldol condensation products, cleavage products |
| Neutral (Water) | 72 | 80 | < 5% | Minimal degradation |
Table 2: Oxidative Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 3% H₂O₂ | 24 | 25 | 15-30% | Epoxides, aldehydes, carboxylic acids |
| Air (exposed) | 72 | 40 | 5-10% | Oxidized byproducts |
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Thermal (80°C, solid) | 48 | 10-20% | Polymerization products, isomers |
| Photolytic (UV light) | 24 | 20-40% | Isomers (e.g., cyclobutyl methyl ketone), polymers |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the chosen solvent before analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and a control sample (unstressed) by a stability-indicating analytical method, such as GC-MS or HPLC.
Protocol 2: GC-MS Analysis for Degradation Products
Objective: To identify and quantify this compound and its degradation products.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution in splitless or split mode, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and using a calibration curve if necessary.
Visualizations
References
Technical Support Center: 5-Hexen-2-one Storage and Handling
Welcome to the Technical Support Center for 5-Hexen-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage and handling of this compound, with a primary focus on preventing its polymerization.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the storage of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation | Polymerization has occurred. | 1. Do not use the material. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Consider adding a polymerization inhibitor to new batches. 4. Dispose of the polymerized material according to your institution's safety guidelines. |
| Discoloration (Yellowing or Browning) | Onset of degradation, possibly due to oxidation or minor polymerization. | 1. Check the purity of the sample using analytical methods like GC-MS. 2. If purity is compromised, consider purification (e.g., distillation) if feasible. 3. For future storage, ensure the container is purged with an inert gas and protected from light. |
| Unexpected Reactivity or Poor Yield in Experiments | The presence of oligomers or degradation products may interfere with reactions. | 1. Confirm the purity of the this compound stock. 2. Use a freshly opened or purified batch for sensitive applications. 3. Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization of this compound is primarily initiated by free radicals. The formation of these radicals can be triggered by several factors:
-
Heat: Elevated temperatures provide the energy needed to initiate polymerization.
-
Light: UV light, in particular, can generate free radicals and accelerate degradation.
-
Oxygen: Oxygen can react with the compound to form peroxides, which can then decompose to initiate polymerization.
-
Contaminants: The presence of acids, bases, or certain metal impurities can also catalyze polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.
-
Container: Use a clean, dry, and tightly sealed glass container.
Q3: What are polymerization inhibitors, and should I use one for storing this compound?
A3: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent spontaneous polymerization. They work by scavenging free radicals. For long-term storage or if the compound will be subjected to conditions that could promote polymerization (e.g., heating), adding an inhibitor is a prudent measure.
Q4: Which polymerization inhibitors are suitable for this compound, and in what concentrations?
A4: While specific data for this compound is limited, inhibitors commonly used for other vinyl monomers are likely to be effective. The choice of inhibitor may depend on the intended downstream application, as some inhibitors can interfere with subsequent reactions. It is crucial to select an inhibitor that can be easily removed if necessary.
Quantitative Data on Polymerization Inhibitors
The following table summarizes typical concentration ranges for common polymerization inhibitors used for unsaturated monomers. The optimal concentration for this compound should be determined experimentally.
| Inhibitor | Chemical Class | Typical Concentration Range | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 ppm (0.01% - 0.1%) | Effective in the presence of oxygen. Can discolor upon oxidation. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 50 - 500 ppm (0.005% - 0.05%) | Commonly used for acrylates and other monomers.[1][2] Requires oxygen for full effectiveness. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 2000 ppm (0.01% - 0.2%) | A versatile antioxidant and inhibitor.[3][4][5] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Free Radical | 10 - 200 ppm (0.001% - 0.02%) | Highly effective, does not require oxygen. Can be more expensive. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated thermal stress and assess the effectiveness of different polymerization inhibitors.
Materials:
-
High-purity this compound
-
Selected polymerization inhibitors (e.g., Hydroquinone, MEHQ, BHT, TEMPO)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 60°C)
-
Analytical instrumentation (GC-MS or ¹H NMR)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each inhibitor in a suitable volatile solvent.
-
Dispense 1 mL aliquots of this compound into separate labeled amber glass vials.
-
Spike the aliquots with the desired concentration of each inhibitor. Include a control sample with no inhibitor.
-
Gently swirl to mix.
-
Purge the headspace of each vial with inert gas for 30-60 seconds.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Place a set of samples (control and each inhibitor concentration) in an oven at a constant elevated temperature (e.g., 40°C).
-
Store a corresponding set of samples at the recommended storage condition (e.g., 4°C) as a reference.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 28).
-
-
Analysis:
-
At each time point, remove a small aliquot from each sample for analysis by GC-MS or ¹H NMR to determine the purity of this compound and the presence of any oligomers or degradation products.
-
Protocol 2: Analytical Method for Monitoring this compound Stability by GC-MS
Objective: To quantify the purity of this compound and detect the formation of oligomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature (FID): 280°C
-
Mass Spectrometer (if used): Scan range 40-400 m/z.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
-
Monitor for the appearance of new, higher molecular weight peaks at later retention times, which would indicate the formation of dimers, trimers, and other oligomers.
-
Protocol 3: Analytical Method for Monitoring this compound Polymerization by ¹H NMR
Objective: To monitor the disappearance of the vinyl protons of this compound as an indicator of polymerization.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that does not have signals in the vinyl region.
-
Internal Standard: A stable compound with a known concentration and a distinct signal that does not overlap with the analyte signals (e.g., 1,3,5-trinitrobenzene).
Procedure:
-
Sample Preparation: Prepare an NMR sample by dissolving a known amount of the this compound sample and the internal standard in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the signals corresponding to the vinyl protons of this compound (typically in the range of 5.0-6.0 ppm).
-
Integrate the area of the vinyl proton signals and the signal of the internal standard.
-
The decrease in the relative integral of the vinyl proton signals over time indicates the consumption of the monomer through polymerization.
-
Visualizations
Caption: A flowchart for troubleshooting the polymerization of this compound.
Caption: Workflow for conducting an accelerated stability study of this compound.
References
Challenges in the scale-up of 5-Hexen-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hexen-2-one, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound is the acetoacetic ester synthesis.[1][2][3] This method involves the alkylation of an acetoacetic ester (such as ethyl acetoacetate) with an allyl halide (e.g., allyl bromide or chloride), followed by hydrolysis and decarboxylation to yield the target ketone.[1][3]
Q2: What are the typical yields for the acetoacetic ester synthesis of this compound?
A2: Laboratory-scale syntheses using the acetoacetic ester route typically report yields in the range of 60-70%. However, on a larger scale, yields may be affected by various factors. Industrial processes aim for high conversion and selectivity to maximize output and minimize purification costs.
Q3: What are the key safety concerns when synthesizing this compound at a larger scale?
A3: The alkylation step of the acetoacetic ester synthesis is often exothermic.[4] On a larger scale, inefficient heat removal can lead to a runaway reaction.[5] Therefore, careful control of the addition rate of reagents and efficient cooling are crucial. Additionally, many organic solvents used are flammable, and appropriate handling and containment measures are necessary.
Q4: How can I purify this compound, especially at a larger scale?
A4: The primary method for purifying this compound is distillation. Due to its relatively low boiling point (128-129 °C), fractional distillation is effective in separating it from higher-boiling impurities and residual solvents. For high-purity requirements, vacuum distillation can be employed to reduce the boiling point and prevent potential thermal degradation.
Troubleshooting Guide
Low or Inconsistent Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor reaction completion: Use techniques like GC or TLC to track the disappearance of starting materials. - Optimize reaction time: At a larger scale, reaction times may need to be adjusted. Perform small-scale experiments to determine the optimal duration. - Ensure adequate mixing: In larger reactors, inefficient stirring can lead to localized areas of low reactant concentration. Evaluate and optimize the stirrer design and speed.[4] |
| Side reactions | - Control temperature: The alkylation reaction is exothermic.[4] Maintain a consistent and optimal temperature to minimize the formation of byproducts. - Slow addition of reagents: Add the allyl halide slowly to the reaction mixture to control the exotherm and prevent localized high concentrations that can lead to side reactions. - Use of appropriate base: Ensure the use of a suitable base (e.g., sodium ethoxide) in the correct stoichiometry to favor the desired reaction pathway.[1] |
| Loss during workup | - Efficient extraction: Ensure proper phase separation during aqueous workup to minimize loss of product in the aqueous layer. - Careful distillation: Avoid product loss during solvent removal, especially if using a rotary evaporator. For larger scales, ensure the distillation column is efficient. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of starting materials | - Drive reaction to completion: Refer to the "Incomplete reaction" section in the Low Yield troubleshooting guide. - Efficient purification: Optimize the distillation conditions (e.g., column height, reflux ratio) to effectively separate the product from unreacted starting materials. |
| Formation of byproducts | - Identify byproducts: Use analytical techniques like GC-MS to identify the structure of impurities. Common byproducts in acetoacetic ester synthesis can include dialkylated products or products from side reactions of the ester. - Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry to minimize the formation of identified byproducts. |
| Thermal decomposition | - Use vacuum distillation: If the product is sensitive to high temperatures, purify using vacuum distillation to lower the boiling point. |
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of this compound via the acetoacetic ester route.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Reference |
| Reactants | Ethyl acetoacetate, Allyl halide | Ethyl acetoacetate, Allyl halide | [1][6] |
| Base | Sodium ethoxide | Sodium hydroxide | [1][6] |
| Solvent | Ethanol | Water (in a two-phase system) | [1][6] |
| Reaction Temperature | Reflux | 45-96 °C | [6] |
| Typical Yield | 60-70% | 43-54% (based on allyl chloride) | [6] |
Experimental Protocols
Acetoacetic Ester Synthesis of this compound (Laboratory Scale)
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Allyl bromide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. Cool the solution in an ice bath.
-
Alkylation: Slowly add ethyl acetoacetate to the cooled solution with stirring. After the addition is complete, allow the mixture to stir for 15-20 minutes. Then, add allyl bromide dropwise from the dropping funnel.
-
Reflux: After the addition of allyl bromide, remove the ice bath and heat the mixture to reflux for 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and then extract the product with diethyl ether. Wash the combined organic extracts with a saturated sodium chloride solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Hydrolysis and Decarboxylation: Add dilute hydrochloric acid to the crude product and heat the mixture to reflux to hydrolyze the ester and promote decarboxylation.
-
Purification: After cooling, extract the this compound with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation.
Visualizations
Caption: Experimental workflow for the acetoacetic ester synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. amarequip.com [amarequip.com]
- 5. reddit.com [reddit.com]
- 6. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]
Removal of impurities from 5-Hexen-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexen-2-one. Our goal is to help you identify and resolve common issues related to impurities in your reactions, ensuring the highest quality of your final product.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity of this compound After Synthesis
Question: My initial purity assessment (e.g., by GC-MS or NMR) of the crude reaction mixture shows significant impurities. What are the likely culprits and how can I remove them?
Answer:
The impurities present in your crude this compound will largely depend on the synthetic route employed. Here are some common methods and their associated impurities:
-
Acetoacetic Ester Synthesis: This classic method involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.
-
Potential Impurities:
-
Unreacted Starting Materials: Ethyl acetoacetate, allyl halide (e.g., allyl bromide).
-
Dialkylated Product: 3-allyl-5-hexen-2-one, formed if the mono-alkylated intermediate is deprotonated and reacts with another equivalent of the allyl halide.[1][2]
-
Byproducts from Side Reactions: Aldol condensation products if the base concentration and temperature are not well-controlled.
-
Residual Base and Solvents: The base used for deprotonation (e.g., sodium ethoxide) and the reaction solvent.
-
-
-
Carroll Rearrangement: This reaction involves the thermal or palladium-catalyzed rearrangement of an allyl β-ketoester.[3][4]
-
Potential Impurities:
-
Unreacted Allyl β-ketoester: The starting material for the rearrangement.
-
Side Products: Depending on the reaction conditions, minor amounts of other rearranged or cyclized products may form.[5]
-
Residual Catalyst: If a palladium catalyst is used, trace amounts may remain.
-
-
Purification Strategy:
A combination of purification techniques is often necessary to achieve high purity.
-
Work-up/Extraction: Begin by neutralizing the reaction mixture and performing a liquid-liquid extraction to remove water-soluble impurities, such as salts and some polar starting materials.
-
Distillation: Fractional distillation is an effective method for separating this compound from components with significantly different boiling points, such as unreacted starting materials and higher-boiling byproducts.[6]
-
Column Chromatography: For removing impurities with similar boiling points to this compound, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically provide good separation.[7]
Problem 2: Difficulty in Separating Impurities by Distillation
Question: I've attempted fractional distillation, but my this compound is still contaminated with impurities of similar boiling points. How can I improve the separation?
Answer:
When impurities have boiling points close to that of this compound (boiling point: ~129 °C), standard distillation may not be sufficient.[8] Here are some troubleshooting steps:
-
Increase the Efficiency of the Distillation Column:
-
Use a Longer Fractionating Column: A longer column provides more theoretical plates, leading to better separation.[6]
-
Use a More Efficient Packing Material: Vigreux indentations or other packing materials increase the surface area for condensation and vaporization cycles.
-
-
Optimize Distillation Parameters:
-
Slow Distillation Rate: A slower rate allows for better equilibrium between the liquid and vapor phases, enhancing separation.
-
Maintain a Consistent Heat Source: Use a heating mantle with a stirrer for even heating and to prevent bumping.
-
-
Consider Vacuum Distillation: Reducing the pressure lowers the boiling points of all components, which can sometimes improve the separation of heat-sensitive compounds or mixtures.[7]
If distillation fails to provide the desired purity, column chromatography is the recommended next step.
Problem 3: Challenges with Column Chromatography
Question: During silica gel chromatography, my this compound is co-eluting with an impurity, or the separation is very poor. What can I do?
Answer:
Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:
-
Optimize the Solvent System (Mobile Phase):
-
Run a TLC First: Always perform thin-layer chromatography (TLC) to determine the optimal solvent system before running a column. Aim for a retention factor (Rf) of 0.2-0.3 for your product.
-
Adjust Polarity: If the product and impurity are co-eluting, they have similar polarities in the current solvent system. Try a solvent system with a slightly different polarity or use a different combination of solvents (e.g., dichloromethane/hexanes instead of ethyl acetate/hexanes).
-
-
Improve Column Packing:
-
Even Packing: Ensure the silica gel is packed evenly to avoid channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.
-
-
Sample Loading:
-
Concentrated Sample Band: Load the sample onto the column in a narrow band using a minimal amount of solvent. A broad starting band will result in broad, poorly resolved peaks.
-
-
Consider an Alternative Stationary Phase:
-
If separation on silica gel is consistently poor, consider using a different stationary phase, such as alumina, which has different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a this compound reaction?
A1: The most common impurities are typically unreacted starting materials (e.g., ethyl acetoacetate, allyl bromide), byproducts specific to the synthetic route (e.g., dialkylated products in the acetoacetic ester synthesis), and residual solvents or catalysts.[1][2]
Q2: How can I analyze the purity of my this compound sample?
A2: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum provides structural information about the impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify impurities, especially those that are less volatile or thermally sensitive. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of your sample to that of pure this compound.
Q3: My this compound is yellow. Is it impure?
A3: Pure this compound is a colorless to pale yellow liquid. A distinct yellow or brown color may indicate the presence of impurities or degradation products. It is advisable to analyze the sample for purity if a significant color change is observed.
Q4: How should I store purified this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and refrigerated at a low temperature. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
Data Presentation
The following tables provide an illustrative comparison of the efficiency of common purification techniques for removing typical impurities from this compound reactions. The values are representative and may vary depending on the specific experimental conditions.
Table 1: Illustrative Purification Efficiency for Acetoacetic Ester Synthesis Impurities
| Impurity | Boiling Point (°C) | Fractional Distillation (% Removal) | Silica Gel Chromatography (% Removal) |
| Ethyl Acetoacetate | 181 | 90-95% | >99% |
| Allyl Bromide | 71 | >99% | >99% |
| 3-allyl-5-hexen-2-one | ~190-200 | 85-90% | 98-99% |
Table 2: Illustrative Purification Efficiency for Carroll Rearrangement Impurities
| Impurity | Boiling Point (°C) | Fractional Distillation (% Removal) | Silica Gel Chromatography (% Removal) |
| Allyl acetoacetate | ~190 | 80-85% | 97-99% |
| Palladium Catalyst | N/A | 0% | >99% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Procedure: a. Place the crude this compound in the round-bottom flask with a magnetic stir bar. b. Heat the flask gently using a heating mantle. c. Collect the initial fraction (forerun) that distills at a lower temperature, which will contain low-boiling impurities. d. As the temperature stabilizes at the boiling point of this compound (approx. 129 °C at atmospheric pressure), change the receiving flask to collect the pure product. e. Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains. f. Analyze the collected fractions for purity.[6]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate), gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[7]
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 4. Carroll Rearrangement [drugfuture.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Regioselectivity in 5-Hexen-2-one Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of 5-hexen-2-one cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cyclization of this compound and its derivatives?
The primary challenge is controlling the regioselectivity of the ring closure. The reaction can proceed through two competing pathways: the "5-exo-trig" pathway, which forms a five-membered ring (cyclopentane derivative), and the "6-endo-trig" pathway, which results in a six-membered ring (cyclohexane derivative). Achieving a high yield of the desired isomer is a common experimental hurdle.
Q2: What are the main synthetic strategies for the cyclization of this compound systems?
There are two predominant strategies for the cyclization of this compound systems:
-
Radical Cyclization: This method involves the generation of a radical at the C5 position of the hexenyl system, which then attacks the double bond.[1] This pathway is a classic and powerful tool for forming five-membered rings.[1]
-
Cationic Cyclization (e.g., Nazarov Cyclization): This approach proceeds through a cationic intermediate rather than a radical.[1] The Nazarov cyclization, specifically, involves the activation of a divinyl ketone with a Lewis acid or protic acid to form a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure.[2]
Q3: Which cyclization pathway, 5-exo or 6-endo, is generally favored?
In radical cyclizations, the 5-exo pathway to form the five-membered ring is generally kinetically favored over the 6-endo pathway.[3] However, the 6-endo product can be favored under conditions of thermodynamic control, which may occur at low concentrations of a radical trapping agent.[3] For substrates with certain substitution patterns, the 6-endo pathway can also be favored.[4]
Troubleshooting Guide
This guide addresses specific issues encountered during the experimental process.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective Radical Initiation | 1. Ensure the radical initiator (e.g., AIBN) is fresh and used in the correct stoichiometric amount.[3] 2. Consider an alternative initiator or a different initiation method, such as photo-irradiation.[3] |
| Inactive or Unsuitable Lewis Acid Catalyst | 1. Use a freshly opened or properly stored Lewis acid (e.g., TiCl₄, AlCl₃, BF₃·OEt₂).[3] 2. Screen a variety of Lewis acids to identify the most effective one for your specific substrate.[3] |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10°C increments to find the optimal condition.[3] |
| Degradation of Starting Material | 1. Ensure all solvents and reagents are anhydrous. 2. Run the reaction under a dry, inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidative degradation.[3] |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Potential Cause | Troubleshooting Steps & Solutions |
| Competing 5-exo and 6-endo Pathways | 1. For Radical Cyclization: To enhance 5-exo selectivity, use a higher concentration of a hydrogen atom donor (e.g., Bu₃SnH) to rapidly trap the initial, kinetically favored cyclized radical before rearrangement can occur.[3] 2. For Lewis Acid-Catalyzed Cyclization: The choice of Lewis acid can significantly influence regioselectivity.[3] Experiment with different Lewis acids and carefully monitor the product distribution. |
| Intermolecular Side Reactions | Use high-dilution conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.[3] |
| Double Bond Isomerization | Analyze the starting material and reaction mixture for any signs of isomerization. If detected, reaction conditions may need to be adjusted (e.g., temperature, choice of catalyst) to minimize this side reaction. |
Problem 3: The Six-Membered Ring (6-endo Product) is the Major Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Thermodynamic Control | In radical reactions, the 6-endo product can be favored under thermodynamic control.[3] To favor the kinetic 5-exo product, ensure rapid trapping of the initially formed radical with a good hydrogen atom donor at a sufficient concentration.[3] |
| Substrate Bias | Certain substitution patterns, particularly at the 5-position, can electronically or sterically favor the 6-endo pathway.[4] If this is consistently the major product despite optimization, a different synthetic strategy may be required.[3] |
Data Presentation
Table 1: Comparison of Reagents for Radical Cyclization of this compound Systems.[1]
| Method | Precursor | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages |
| Traditional (Tin) | 5-iodo-5-hexen-2-one | Bu₃SnH, AIBN | ~80-95% | Thermal, 80-110 °C | Faster cyclization than bromide precursor. |
| Traditional (Tin) | 5-bromo-5-hexen-2-one | Bu₃SnH, AIBN | ~70-80% | Thermal, 80-110 °C | Well-established and reliable. |
| Tin-Free (Photoredox) | 5-bromo-5-hexen-2-one | Ir(ppy)₃, Hantzsch ester | ~70-90% | Visible light, room temp. | Avoids toxic tin byproducts. |
| Nazarov (Cationic) | Divinyl ketone (from this compound) | FeCl₃ or other Lewis Acid | Varies | -78 °C to room temp. | Mechanistically distinct, cationic pathway. |
Visualizations
Caption: A typical workflow for performing a cyclization reaction.
Caption: Competing 5-exo and 6-endo radical cyclization pathways.
Caption: A decision tree for troubleshooting low regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Radical Cyclization with Tributyltin Hydride
This protocol is a generalized procedure based on established methods for radical cyclization and requires optimization for specific substrates.[1][3]
-
Materials:
-
5-iodo-5-hexen-2-one (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous benzene or toluene (to achieve 0.01-0.05 M concentration)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, dissolve 5-iodo-5-hexen-2-one and AIBN in anhydrous benzene in a flask equipped with a reflux condenser.[1]
-
Heat the solution to reflux (approx. 80 °C for benzene).[1]
-
Slowly add a solution of tributyltin hydride in anhydrous benzene to the refluxing mixture via syringe pump over several hours.[1][3]
-
Continue refluxing until the reaction is complete, monitoring progress by TLC or GC-MS (typically 2-4 hours).[1]
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove tin byproducts.
-
Protocol 2: General Procedure for Lewis Acid-Catalyzed Cyclization
This protocol is a generalized procedure and requires optimization of the Lewis acid, solvent, and temperature for the specific substrate.[3]
-
Materials:
-
This compound derivative (1.0 equiv)
-
Lewis acid (e.g., FeCl₃, TiCl₄, AlCl₃) (1.0-2.0 equiv)
-
Anhydrous dichloromethane
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
-
Procedure:
-
Dissolve the this compound derivative in anhydrous dichloromethane under an inert atmosphere.[3]
-
Cool the solution to the desired temperature (e.g., -78 °C).[1][3]
-
Slowly add the Lewis acid to the solution.[3]
-
Stir the reaction mixture, allowing it to slowly warm to room temperature.[1]
-
Monitor the reaction progress by TLC.[1]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Calculated effect of substitutions on the regioselectivity of cyclization of alpha-sulfenyl-, alpha-sulfinyl-, and alpha-sulfonyl-(5R)-5-hexenyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 5-Hexen-2-one. It is designed to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compounds. This document outlines various synthesis alternatives and details the experimental protocols for key analytical methods, supported by data presentation and visual workflows.
Comparison of Synthetic Routes and Expected Purity
| Synthesis Method | Common Impurities | Expected Purity Range |
| Acetoacetic Ester Synthesis | Dialkylated byproducts, unreacted starting materials (ethyl acetoacetate, allyl halide), hydrolysis byproducts.[1][2][3] | 90-98% |
| Claisen Rearrangement | Rearrangement byproducts (if aromatic precursors are used with substituted ortho positions), thermal decomposition products.[4][5][6][7] | 95-99% |
| Organocuprate Synthesis | Products of 1,2-addition to the carbonyl group, homo-coupled products from the organocuprate reagent, unreacted starting materials.[8][9][10] | 97-99% |
| Wittig Reaction | Triphenylphosphine oxide, (Z)-isomer of this compound, unreacted aldehyde and Wittig reagent.[11][12][13][14][15] | 95-99% |
Experimental Protocols for Purity Validation
Accurate determination of this compound purity requires robust analytical techniques. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities.
Experimental Workflow:
References
- 1. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 2. askthenerd.com [askthenerd.com]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 5-Hexen-2-one and Its Conjugated Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful organic synthesis. Hexenones, a class of six-carbon unsaturated ketones, offer a versatile scaffold for the construction of complex molecular architectures. However, the seemingly subtle difference in the position of the carbon-carbon double bond among its isomers—5-hexen-2-one, 4-hexen-2-one, and 3-hexen-2-one—dictates a profound divergence in their chemical reactivity and, consequently, their applications in synthesis. This guide provides an objective comparison of these hexenone isomers, supported by experimental data and detailed protocols, to inform the judicious choice of isomer for specific synthetic transformations.
Structural and Electronic Properties: The Basis of Divergent Reactivity
The key distinction between this compound and its isomers lies in the electronic nature of the double bond relative to the carbonyl group. In this compound, the double bond is isolated, behaving as a typical alkene, while in 4-hexen-2-one and 3-hexen-2-one, the double bond is conjugated with the carbonyl group, forming an α,β-unsaturated ketone system. This conjugation significantly influences the electron distribution within the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
| Compound | Structure | CAS Number | Key Features |
| This compound | 109-49-9[1] | Isolated double bond and ketone functionalities. | |
| 4-Hexen-2-one | 25659-22-7 | Conjugated enone system. | |
| 3-Hexen-2-one | 763-93-9[2] | Conjugated enone system. |
Comparative Performance in Key Synthetic Transformations
The differing electronic properties of these isomers translate into distinct behaviors in a range of important synthetic reactions.
Cycloaddition Reactions: The Diels-Alder Reaction
In the context of the [4+2] Diels-Alder cycloaddition, the conjugated hexenones, 4-hexen-2-one and 3-hexen-2-one, can act as dienophiles due to the electron-withdrawing nature of the carbonyl group activating the double bond. In contrast, the isolated double bond in this compound is a poor dienophile and generally does not participate in Diels-Alder reactions under standard conditions. The reactivity of dienophiles is enhanced by electron-withdrawing groups.[3][4][5][6][7]
General Reaction Scheme:
References
- 1. This compound [webbook.nist.gov]
- 2. 3-Hexen-2-one | C6H10O | CID 5367744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
Spectroscopic Analysis for the Confirmation of 5-Hexen-2-one: A Comparative Guide
This guide provides a detailed spectroscopic analysis of 5-Hexen-2-one, a valuable intermediate in pharmaceutical synthesis, perfumes, and fine chemicals.[1] To unequivocally confirm its chemical structure, this document presents a comparative analysis of its spectroscopic data against its saturated analog, Hexan-2-one. The presence of the terminal alkene functionality in this compound gives rise to distinct spectroscopic features, which are highlighted in this guide. The data and protocols provided herein are intended for researchers, scientists, and drug development professionals to aid in the characterization and quality control of this compound.
Comparative Spectroscopic Data
The confirmation of the this compound structure relies on the identification of characteristic signals for both the ketone and the terminal alkene functional groups, and a direct comparison with a molecule lacking the alkene moiety, such as Hexan-2-one, is illustrative.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The key difference between this compound and Hexan-2-one is the presence of the C=C double bond and the associated vinylic C-H bonds in the former.
| Functional Group | This compound (cm⁻¹) ** | Hexan-2-one (cm⁻¹) | Characteristic Absorption Range (cm⁻¹) ** |
| C=O (Ketone) | ~1718 | ~1716[2] | 1705-1725 |
| C=C (Alkene) | ~1642 | N/A | 1620-1680 |
| =C-H (Vinylic) | ~3080 | N/A | 3010-3100 |
| sp³ C-H | ~2921, 2979 | ~2850-2960[3] | 2850-3000 |
N/A: Not Applicable
The IR spectrum of this compound is distinguished by the presence of a medium intensity band around 1642 cm⁻¹ corresponding to the C=C stretching vibration and a band around 3080 cm⁻¹ for the =C-H stretching of the terminal alkene.[4] Both of these are absent in the spectrum of Hexan-2-one. The strong C=O stretching vibration is present in both compounds at a similar frequency.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The signals corresponding to the vinylic protons in this compound are the most telling feature.
| Proton Environment | This compound (δ ppm) | Hexan-2-one (δ ppm) | Characteristic Chemical Shift Range (δ ppm) |
| -CH₃ (next to C=O) | ~2.16 (s, 3H) | ~2.1 (s, 3H) | 2.1-2.4 |
| -CH₂- (next to C=O) | ~2.53 (t, 2H) | ~2.4 (t, 2H) | 2.2-2.6 |
| -CH₂- (allylic) | ~2.33 (q, 2H) | N/A | 1.8-2.5[5] |
| =CH₂ (terminal alkene) | ~4.94-5.10 (m, 2H) | N/A | 4.6-5.0[6] |
| -CH= (terminal alkene) | ~5.70-5.92 (m, 1H) | N/A | 5.2-5.7[6] |
| -CH₂- (alkyl chain) | N/A | ~1.5 (m, 2H), ~1.3 (m, 2H) | 1.2-1.7 |
| -CH₃ (terminal alkyl) | N/A | ~0.9 (t, 3H) | 0.8-1.0 |
(s = singlet, t = triplet, q = quartet, m = multiplet)
The ¹H NMR spectrum of this compound clearly shows signals in the vinylic region (4.9-5.9 ppm) corresponding to the three protons of the terminal double bond. These signals are absent in the spectrum of Hexan-2-one, which instead displays signals for a saturated alkyl chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The sp² hybridized carbons of the alkene are characteristic for this compound.
| Carbon Environment | This compound (δ ppm) | Hexan-2-one (δ ppm) | Characteristic Chemical Shift Range (δ ppm) |
| C =O (Ketone) | ~208.1 | ~209.0 | 205-220[7][8] |
| C H₃ (next to C=O) | ~29.9 | ~29.8 | 20-30[8] |
| C H₂ (next to C=O) | ~42.7 | ~43.3 | 30-45 |
| C H₂ (allylic) | ~27.8 | N/A | 25-35[8] |
| =C H₂ (terminal alkene) | ~115.2 | N/A | 115-140[8] |
| -C H= (terminal alkene) | ~137.0 | N/A | 115-140[8] |
| -C H₂- (alkyl chain) | N/A | ~26.1, ~22.3 | 16-25[8] |
| -C H₃ (terminal alkyl) | N/A | ~13.9 | 10-15[8] |
The key distinguishing feature in the ¹³C NMR spectrum of this compound is the presence of two signals in the downfield region at approximately 115.2 and 137.0 ppm, corresponding to the sp² carbons of the double bond. These are absent in the spectrum of Hexan-2-one.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak confirms the molecular formula.
| Ion | This compound (m/z) | Hexan-2-one (m/z) | Interpretation |
| [M]⁺ | 98 | 100 | Molecular Ion |
| [M-CH₃]⁺ | 83 | 85 | Loss of a methyl group |
| [CH₃CO]⁺ | 43 | 43 | Acetyl cation |
| [C₄H₇]⁺ | 55 | N/A | Allylic fragmentation product |
| [C₄H₉]⁺ | N/A | 57 | Butyl cation |
The molecular ion peak of this compound appears at m/z 98, consistent with its molecular formula C₆H₁₀O.[7][8] In contrast, Hexan-2-one shows a molecular ion peak at m/z 100 (C₆H₁₂O).[9][10] The fragmentation patterns also differ, with this compound showing a characteristic peak at m/z 55 due to the stable allylic carbocation.
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of this compound.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: NMR Spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
-
Instrument: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS).
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.
-
Data Acquisition: The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the mass-to-charge ratio of the resulting ions is detected.
Workflow for Spectroscopic Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic methods is outlined below.
Caption: Workflow for the spectroscopic confirmation of this compound.
This comprehensive analysis, combining IR, NMR, and MS data, and comparing it with a saturated analog, provides a robust method for the unambiguous confirmation of the structure of this compound.
References
- 1. 2-Hexanone | C6H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Hexanone(591-78-6) MS spectrum [chemicalbook.com]
- 10. 2-Hexanone [webbook.nist.gov]
A Comparative Guide to Catalytic Systems for Reactions of 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of unsaturated ketones is a cornerstone of modern organic synthesis, providing access to a diverse array of molecular architectures valuable in pharmaceutical and materials science. 5-Hexen-2-one, with its terminal alkene and ketone functionalities, serves as a versatile platform for a variety of catalytic transformations. This guide provides an objective comparison of different catalytic systems for reactions involving this compound, supported by experimental data to inform catalyst selection and reaction design.
Performance of Catalytic Systems: A Comparative Analysis
The choice of a catalytic system is paramount in directing the outcome of a reaction involving a bifunctional substrate like this compound. The following table summarizes the performance of various catalytic systems in key transformations such as cross-coupling, hydrogenation, hydrosilylation, and hydroformylation. The data presented is a compilation from literature, and in some cases, data from closely related substrates is used to provide valuable insights where direct data for this compound is not available.
| Reaction Type | Catalytic System | Substrate | Product(s) | Yield (%) | Selectivity | Reaction Conditions |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 5-bromo-5-hexen-2-one | 5-phenyl-5-hexen-2-one | 85-95 | N/A | Toluene/Ethanol/Water, 90 °C, 12 h[1] |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | 5-bromo-5-hexen-2-one | 5-styryl-5-hexen-2-one | 70-85 | N/A | Acetonitrile, Et₃N, 80 °C, 16 h[1] |
| Hydrogenation (Computational Study) | (MesCCC)Co complexes | This compound | Hexan-2-one | N/A | Selective for C=C over C=O | DFT Study[2] |
| Asymmetric Hydrogenation | Ru-BINAP | β-Keto esters (analogous) | Chiral β-hydroxy esters | >95 | >98% ee | Methanol, H₂[3][4] |
| Hydrosilylation | Nickel-Pincer Complex | This compound | Silyl ether and/or alkyl silane | High | 9:1 to 15:1 (alkene:ketone) | THF or DMA, Ph₂SiH₂[3] |
| Hydrosilylation | [(2,6-iPr₂PhBDI)Mn(μ-H)]₂ | This compound | Stepwise silylation of C=C then C=O | N/A | N/A | N/A[5] |
| Hydroformylation | Rh/PPh₃ | 1-Hexene (analogous) | Heptanal, 2-Methylhexanal | High | Variable n/iso ratio | Toluene, 50 °C, 12 bar H₂/CO[6] |
| Wacker Oxidation | PdCl₂ / CuCl₂ | Terminal Alkenes (general) | Methyl Ketones | Generally High | Markovnikov selectivity | DMF/H₂O, O₂[7][8][9][10] |
| Epoxidation | Polybenzimidazole supported Mo(VI) | 1,5-Hexadiene (analogous) | 1,2-epoxy-5-hexene | ~64 | N/A | TBHP, 348 K, 76 min[11] |
| Biocatalytic Reduction | Ene-reductases | Activated Alkenes (general) | Alkanes | High | High enantioselectivity | Aqueous buffer, NADPH |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below. These protocols are based on literature reports and are intended to serve as a starting point for laboratory implementation.
Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one
This protocol describes the cross-coupling of 5-bromo-5-hexen-2-one with phenylboronic acid to yield 5-phenyl-5-hexen-2-one.[1]
Materials:
-
5-bromo-5-hexen-2-one
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 5-bromo-5-hexen-2-one (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
A degassed solvent mixture of Toluene:Ethanol:Water (4:1:1) is added.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Heck Coupling of 5-bromo-5-hexen-2-one
This protocol details the reaction between 5-bromo-5-hexen-2-one and styrene to form 5-styryl-5-hexen-2-one.[1]
Materials:
-
5-bromo-5-hexen-2-one
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Schlenk tube and standard inert atmosphere glassware
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.03 eq) and P(o-tol)₃ (0.06 eq) in acetonitrile.
-
Add 5-bromo-5-hexen-2-one (1.0 eq), styrene (1.5 eq), and triethylamine (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling, the mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The product is purified by flash chromatography.
Nickel-Catalyzed Hydrosilylation of this compound
This protocol describes the selective hydrosilylation of the alkene moiety in this compound.[3]
Materials:
-
This compound
-
Diphenylsilane (Ph₂SiH₂)
-
Bis(phosphinite) nickel pincer complex
-
Anhydrous tetrahydrofuran (THF) or dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the nickel-pincer complex (typically 1-5 mol%) in the chosen anhydrous solvent (THF or DMA).
-
Add this compound (1.0 eq).
-
Add diphenylsilane (1.1 eq) dropwise to the stirred solution at room temperature.
-
The reaction is stirred at room temperature for a specified time (e.g., 1-24 hours), monitoring the progress by GC-MS or NMR to observe the formation of the silylated alkane and minimize the reduction of the ketone.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel.
Visualizing Catalytic Pathways
The following diagrams illustrate generalized workflows and signaling pathways for some of the described catalytic reactions.
References
- 1. organicreactions.org [organicreactions.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Asymmetric hydrogenation by RuCl2(R-Binap)(dmf)n encapsulated in silica-based nanoreactors - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Biological Activities of 5-Hexen-2-one Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Hexen-2-one derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Due to a notable scarcity of publicly available data on simple this compound derivatives, this document centers on a reported class of related compounds, 6-Hetero aryl-5-hexene-2,4-diones , and contextualizes their activity within the broader class of α,β-unsaturated ketones. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Anticancer Activity
The anticancer potential of this compound derivatives is primarily attributed to the presence of the α,β-unsaturated ketone moiety. This functional group can act as a Michael acceptor, reacting with cellular nucleophiles such as the thiol groups of cysteine residues in proteins, which can lead to cytotoxicity in cancer cells.[1][2][3][4][5][6][7]
A study on a series of 6-Hetero aryl-5-hexene-2,4-diones and their copper (II) complexes demonstrated their cytotoxic effects against Dalton's Lymphoma Ascites (DLA) cell lines.[8][9] The results, presented as the percentage of cell death at various concentrations, indicate a dose-dependent cytotoxic response.
Comparative Cytotoxicity Data
| Compound/Complex | Concentration (µg/mL) | % Cell Death (Mean ± SD) |
| 1c (Copper Complex) | 20 | Mild Activity |
| 50 | 60.4 ± 2.7 | |
| 100 | - | |
| 200 | 95.9 ± 0.5 | |
| 1d (Copper Complex) | 20 | Mild Activity |
| 50 | - | |
| 100 | - | |
| 200 | 95.2 ± 0.07 | |
| 1a (Ligand) | 20-200 | Not Significant |
| 1b (Ligand) | 20-200 | Not Significant |
| Data extracted from a study on 6-Hetero aryl-5-hexene-2,4-diones and their copper complexes. The study did not provide specific percentage values for "mild activity" or data for all concentrations for every compound.[8][9] |
Signaling Pathway
The cytotoxic mechanism of α,β-unsaturated ketones like this compound derivatives is believed to involve the induction of cellular stress through multiple pathways. A key initiating event is the depletion of intracellular glutathione (GSH) via Michael addition, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger downstream events, including mitochondrial dysfunction and the activation of apoptotic pathways, ultimately leading to cancer cell death.
Experimental Protocol: In Vitro Cytotoxicity against DLA Cells
This protocol is based on the methodology reported for the cytotoxic evaluation of 6-Hetero aryl-5-hexene-2,4-diones.[8][9]
1. Cell Line Maintenance:
-
Dalton's Lymphoma Ascites (DLA) cells are maintained in the peritoneal cavity of mice.
-
For the assay, cells are aspirated from the peritoneal cavity of tumor-bearing mice and washed three times with phosphate-buffered saline (PBS).
2. Cell Viability and Counting:
-
Cell viability is determined using the trypan blue exclusion method.
-
A hemocytometer is used to count the viable cells.
3. Assay Procedure:
-
A suspension of DLA cells (e.g., 1 x 10^6 cells/mL) is prepared in PBS or a suitable culture medium.
-
0.1 mL of the cell suspension is added to tubes containing various concentrations of the test compounds.
-
The assay mixtures are incubated for 3 hours at 37°C.
4. Determination of Cytotoxicity:
-
After incubation, trypan blue dye is added to the cell suspension.
-
The suspension is loaded onto a hemocytometer.
-
The number of dead (stained blue) and live (unstained) cells are counted.
-
The percentage of cell death is calculated for each concentration of the test compound.
Anti-inflammatory Activity
While no specific anti-inflammatory data for this compound derivatives were identified, the α,β-unsaturated ketone moiety is known to be present in compounds with anti-inflammatory properties. A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Comparative In Vitro Anti-inflammatory Assays
The following table outlines standard in vitro assays used to evaluate the anti-inflammatory potential of novel compounds, along with commonly used reference drugs.
| Assay | Target | Reference Drug(s) |
| COX-2 Inhibition Assay | Cyclooxygenase-2 (COX-2) | Celecoxib, Diclofenac |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | 5-Lipoxygenase (5-LOX) | Zileuton |
| Nitric Oxide (NO) Production Assay in Macrophages | Inducible Nitric Oxide Synthase (iNOS) | L-NAME |
| Cytokine Release Assay (e.g., TNF-α, IL-6) | Pro-inflammatory Cytokines | Dexamethasone |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general procedure for determining the COX-2 inhibitory activity of a test compound.
1. Reagent Preparation:
-
Prepare a COX assay buffer.
-
Reconstitute human recombinant COX-2 enzyme in purified water.
-
Prepare a solution of the COX probe and COX cofactor in DMSO.
-
Reconstitute arachidonic acid (substrate) in ethanol and then dilute with NaOH and water.
-
Prepare a stock solution of the test compound and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Add the COX assay buffer to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the sample wells. Add the reference inhibitor and solvent control to their respective wells.
-
Prepare a reaction mix containing the COX assay buffer, COX probe, and diluted COX cofactor.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the diluted arachidonic acid solution to all wells.
3. Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes at 25°C.
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has not been extensively reported. However, compounds containing α,β-unsaturated ketone systems can exhibit antimicrobial effects. Standardized methods are available to screen for such activity.
Comparative Antimicrobial Susceptibility Assays
The following table lists common methods for assessing antimicrobial activity and standard reference antibiotics.
| Assay Method | Principle | Reference Drug(s) |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) | Ciprofloxacin, Gentamicin, Fluconazole |
| Agar Disk Diffusion | Measures the zone of inhibition around a compound-impregnated disk | Varies by microorganism |
| Agar Well Diffusion | Measures the zone of inhibition around a well containing the compound solution | Varies by microorganism |
Experimental Protocol: Broth Microdilution Method
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacteria.
1. Preparation of Materials:
-
Prepare a sterile stock solution of the test compound in a suitable solvent.
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the test bacteria on an appropriate agar medium for 18-24 hours.
2. Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
3. Assay Setup (96-well plate):
-
Add a defined volume of MHB to all wells.
-
Add the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculate all wells (except the negative control) with the prepared bacterial inoculum.
4. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
References
- 1. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha,beta-unsaturated carbonyl compounds: induction of oxidative DNA damage in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Hexen-2-one and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 5-Hexen-2-one and its analogs. While direct comparative studies on a systematic series of this compound analogs are limited in publicly available literature, this document synthesizes existing data on the broader class of α,β-unsaturated ketones to infer structure-activity relationships and potential therapeutic applications.
This compound, a simple aliphatic α,β-unsaturated ketone, serves as a foundational structure for a class of compounds with significant biological potential. The reactivity of the enone moiety, acting as a Michael acceptor, is central to their biological effects, which primarily include cytotoxicity against cancer cell lines and antimicrobial activity. This guide explores these activities, presenting available quantitative data, detailing experimental methodologies, and visualizing key concepts.
Cytotoxicity Profile
The primary mechanism behind the cytotoxicity of α,β-unsaturated ketones is their ability to form covalent adducts with nucleophilic residues, particularly cysteine, in cellular proteins.[1] This can disrupt protein function and induce cellular stress, leading to apoptosis. The cytotoxic potential can be modulated by structural modifications to the parent compound.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aliphatic α,β-unsaturated ketones | Tetrahymena pyriformis | Varies | [2] |
| Cycloalkenones | Human Oral Squamous Carcinoma (HSC-2) | Varies | [3] |
| Chalcones (Aromatic α,β-unsaturated ketones) | Various | Varies | [4] |
Antimicrobial Activity
The same reactivity that drives cytotoxicity also confers antimicrobial properties upon α,β-unsaturated ketones. These compounds can interfere with microbial enzymes and proteins essential for survival. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Similar to the cytotoxicity data, a direct comparative study on a series of simple this compound analogs is not available. The following table provides representative MIC values for various classes of α,β-unsaturated ketones against different microbial strains to indicate the potential antimicrobial efficacy.
| Compound/Analog Class | Microbial Strain | MIC (µg/mL) | Reference |
| C6-carbamate ketolides | Streptococcus pneumoniae | 2-4 | [5] |
| β-Keto esters | Pseudomonas aeruginosa | Varies | [6] |
| Volatile Organic Ketones | Staphylococcus aureus | Varies | [7] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key assays mentioned are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to the Quantification of 5-Hexen-2-one
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) like 5-Hexen-2-one is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of this compound, supported by experimental data where available, to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The quantification of this compound, a volatile ketone, is predominantly achieved through chromatographic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common approach due to the compound's volatility. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a viable alternative, particularly after derivatization.
| Parameter | GC-FID | GC-MS | HPLC-UV (with Derivatization) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance after reaction with a chromophore. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | Moderate | High | Moderate to High |
| Linearity (R²) | >0.99 (Typical) | >0.99 (Typical) | >0.99 (Typical) |
| Limit of Detection (LOD) | Analyte dependent, generally in the µg/L to ng/L range. | Analyte dependent, can reach pg/L to fg/L levels. | Analyte and derivatizing agent dependent, typically in the µg/L range. |
| Limit of Quantification (LOQ) | Analyte dependent, generally in the µg/L to ng/L range. | Analyte dependent, can reach pg/L to fg/L levels. | Analyte and derivatizing agent dependent, typically in the µg/L range. |
| Recovery (%) | Method and matrix dependent, typically 80-120%. | Method and matrix dependent, typically 80-120%. | Method and matrix dependent, typically 80-120%. |
| Typical Application | Routine quality control, quantification of known analytes. | Confirmatory analysis, identification of unknowns, complex matrices. | Analysis of carbonyl compounds in various matrices. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-FID, GC-MS, and HPLC-UV are outlined below. These protocols serve as a general guideline and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of this compound in relatively clean matrices.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, dissolve a known amount of the sample in the chosen solvent and dilute to fall within the calibration range. An internal standard (e.g., 2-heptanone) may be added to both samples and standards to improve precision.
b. Instrumentation and Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (Split/Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp: 10 °C/min to 150 °C.
-
Ramp: 20 °C/min to 250 °C, hold for 5 min.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 280 °C.
-
Gases: Hydrogen, Air, and Makeup gas (Nitrogen or Helium) at manufacturer-recommended flow rates.
c. Quantification: Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and is suitable for complex matrices and confirmatory analysis.
a. Sample Preparation: Follow the same procedure as for GC-FID. Headspace or Solid-Phase Microextraction (SPME) techniques can be employed for volatile samples to concentrate the analyte and reduce matrix interference.
b. Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column and Temperature Program: Same as GC-FID.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C.
-
Electron Ionization (EI) Energy: 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 55, 98).
c. Quantification: Similar to GC-FID, using a calibration curve based on the peak area of the selected quantifier ion.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Derivatization
This method is an alternative for the analysis of ketones. Since this compound lacks a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is necessary to enable sensitive UV detection.
a. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound and calibration standards.
-
React samples and standards with a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid).
-
The resulting hydrazone derivatives are then extracted with an organic solvent (e.g., hexane or dichloromethane).
-
The extract is evaporated to dryness and the residue is reconstituted in the mobile phase.
b. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 360 nm (the maximum absorbance of the DNPH derivatives).
c. Quantification: Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.
Experimental Workflow and Signaling Pathway Diagrams
A Comparative Guide to the Isomeric Purity Analysis of 5-Hexen-2-one
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and characterization. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 5-Hexen-2-one, a versatile ketone used in various applications, including as a fragrance and flavoring agent. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and its Isomers
This compound can exist as a mixture of isomers, primarily positional isomers of the carbon-carbon double bond. The presence of these isomers can arise from the synthetic route employed or from degradation. Common isomers that may be present as impurities include cis- and trans-4-Hexen-2-one, 3-Hexen-2-one, and in some cases, branched-chain isomers if the starting materials are not pure. The accurate quantification of these isomers is essential for defining the purity profile of this compound.
Comparative Analysis of Analytical Techniques
The two primary analytical techniques for assessing the isomeric purity of volatile compounds like this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative summary of these methods.
Data Presentation
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) | High-resolution NMR Spectrometer (e.g., 400 MHz or higher) |
| Sample Preparation | Dilution in a volatile solvent (e.g., dichloromethane, hexane). | Dissolution of a precisely weighed sample and internal standard in a deuterated solvent. |
| Selectivity | High, especially with specialized capillary columns for isomer separation. | High, based on the unique chemical environment of each proton. |
| Sensitivity | High (ppm to ppb levels). | Moderate (typically requires mg of sample). |
| Quantification | Relative quantification based on peak area percentages (assuming equal response factors for isomers) or absolute quantification with calibration standards. | Absolute quantification against a certified internal standard.[1] |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. |
| Data Complexity | Relatively simple chromatograms. | More complex spectra requiring expertise for interpretation. |
| Hypothetical Purity Result | This compound: 98.5%, trans-4-Hexen-2-one: 1.2%, cis-4-Hexen-2-one: 0.3% | This compound: 98.7% (by weight) |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for separating volatile isomers. The choice of the capillary column is critical for achieving baseline resolution of the hexenone isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX or equivalent), is recommended for separating positional and geometric isomers of ketones. A chiral column would be necessary for enantiomeric separation if applicable.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times. The relative percentage of each isomer is calculated from the peak area of the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the purity of a substance without the need for identical reference standards for each impurity.[1]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a proton probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
References
A Comparative Guide to the Synthesis of 5-Hexen-2-one: An Evaluation of Established and Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the production of 5-Hexen-2-one (also known as allylacetone), a valuable building block in organic synthesis. We will objectively evaluate four key methodologies: the traditional Acetoacetic Ester Synthesis, two powerful sigmatropic rearrangements (Carroll and Claisen), and a modern Conjugate Addition approach. This comparative analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and substrate scope.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Allyl bromide, Base (e.g., NaOEt), Acid (for decarboxylation) | ~54%[1] | 8-12 hours | Well-established, reliable, uses readily available starting materials. | Multi-step process, moderate yields, requires stoichiometric base. |
| Direct Enolate Alkylation | Acetone, Strong Base (e.g., LDA), Allyl bromide | Variable | 2-4 hours | Fewer steps than acetoacetic ester synthesis. | Requires strong, non-nucleophilic bases, potential for side reactions. |
| Carroll Rearrangement | Allyl acetoacetate | Moderate to Good[2] | Variable (can be harsh) | Forms a C-C bond and decarboxylates in one step.[3] | Often requires high temperatures (130-220°C), limiting functional group tolerance.[2] |
| Claisen Rearrangement | Allyl vinyl ether | Generally Good | Variable (often requires heat) | High stereoselectivity, concerted mechanism.[4][5] | Preparation of the allyl vinyl ether precursor can be challenging. |
| Conjugate Addition | Methyl vinyl ketone, Allyl organocuprate (Gilman reagent) | High | ~1-2 hours | High regioselectivity (1,4-addition), mild reaction conditions. | Requires preparation of the organocuprate reagent. |
I. The Traditional Approach: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic and reliable method for preparing ketones.[6] This route involves the alkylation of the α-carbon of ethyl acetoacetate with an allyl halide, followed by hydrolysis and decarboxylation to yield the desired this compound.
Experimental Protocol:
Step 1: Alkylation of Ethyl Acetoacetate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl acetoacetate dropwise with stirring.
-
Add allyl bromide to the reaction mixture and reflux for 6-10 hours, or until the reaction is complete (monitored by TLC).[7]
-
After cooling, the precipitated sodium bromide is removed by filtration. The ethanol is then removed by distillation.
Step 2: Hydrolysis and Decarboxylation
-
The crude allyl ethyl acetoacetate is then subjected to hydrolysis by heating with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) at 50-80°C for 1 hour.[1]
-
The resulting solution is acidified with a dilute strong acid (e.g., H₂SO₄) and heated to induce decarboxylation, yielding this compound.
-
The product is then isolated by distillation. An overall yield of approximately 54% can be expected.[1]
II. A More Direct Alkylation: Direct Enolate Alkylation of Acetone
A more direct, though potentially more challenging, approach involves the direct alkylation of an acetone enolate. This method circumvents the need for the ester hydrolysis and decarboxylation steps inherent to the acetoacetic ester synthesis.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) in a dry aprotic solvent like tetrahydrofuran (THF) at -78°C.
-
Slowly add acetone to the LDA solution with stirring to form the lithium enolate. It is crucial to use a strong base to ensure complete enolization and prevent side reactions.[8]
-
After enolate formation is complete (typically after 30-60 minutes), add allyl bromide dropwise to the solution.
-
Allow the reaction to proceed at -78°C for a few hours, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation.
III. Sigmatropic Rearrangements: The Carroll and Claisen Reactions
Sigmatropic rearrangements offer elegant and often highly stereoselective pathways to γ,δ-unsaturated ketones like this compound.
A. The Carroll Rearrangement
The Carroll rearrangement is a[2][2]-sigmatropic rearrangement of a β-keto allyl ester, which upon heating, rearranges and decarboxylates to form a γ,δ-unsaturated ketone.[9] The starting material, allyl acetoacetate, can be prepared from diketene and allyl alcohol.
Experimental Protocol (Conceptual):
-
Allyl acetoacetate is heated, typically in a high-boiling solvent, to temperatures between 130-220°C.[2]
-
The rearrangement proceeds through a cyclic transition state, followed by the loss of carbon dioxide to yield this compound.
-
The product is then isolated by distillation from the reaction mixture.
Note: The harsh thermal conditions can limit the substrate scope. Milder, palladium-catalyzed versions of the Carroll rearrangement have been developed.[9]
B. The Claisen Rearrangement
The Claisen rearrangement is a powerful C-C bond-forming reaction involving the[2][2]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[4]
Experimental Protocol (Conceptual):
-
The synthesis of the starting material, allyl vinyl ether, is the first step. This can be achieved through various methods, such as the reaction of allyl alcohol with ethyl vinyl ether catalyzed by a palladium(II) complex.
-
The isolated allyl vinyl ether is then heated, often in an inert solvent, to induce the rearrangement.
-
The reaction proceeds through a concerted, six-membered cyclic transition state to form this compound.[5][10]
-
The product is purified by distillation.
Note: Lewis acids can be used to catalyze the Claisen rearrangement, often allowing for lower reaction temperatures.[11]
IV. Modern Approach: Conjugate Addition
The conjugate addition of an allyl nucleophile to an α,β-unsaturated ketone is a highly efficient and regioselective method for the synthesis of this compound. The use of organocuprates, such as lithium diallylcuprate (a Gilman reagent), is particularly effective for this 1,4-addition.
Experimental Protocol:
Step 1: Preparation of the Allyl Grignard Reagent
-
In a flame-dried flask under an inert atmosphere, react magnesium turnings with allyl bromide in dry diethyl ether to prepare allylmagnesium bromide.[12]
Step 2: Formation of the Organocuprate and Conjugate Addition
-
In a separate flask, suspend copper(I) iodide in dry THF at -78°C.
-
Slowly add the prepared allylmagnesium bromide solution to the CuI suspension to form the allyl cuprate.
-
To this cuprate solution, add methyl vinyl ketone dropwise at -78°C.
-
Allow the reaction to stir for 1-2 hours at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation.
Conclusion
The synthesis of this compound can be accomplished through a variety of synthetic routes, each with its own set of advantages and disadvantages. The traditional Acetoacetic Ester Synthesis remains a viable and well-understood method, particularly when scalability and the use of common reagents are priorities. For a more streamlined approach, Direct Enolate Alkylation offers a shorter pathway, though it requires careful control of reaction conditions and the use of strong bases.
The Carroll and Claisen Rearrangements represent elegant and powerful strategies for C-C bond formation, with the Claisen rearrangement, in particular, offering high stereoselectivity. However, the preparation of the necessary precursors and, in the case of the thermal Carroll rearrangement, the harsh reaction conditions, can be drawbacks.
Finally, the Conjugate Addition of an allyl cuprate to methyl vinyl ketone stands out as a modern and highly efficient method. Its high regioselectivity and mild reaction conditions make it an attractive option for researchers seeking a high-yielding and clean synthesis.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for specific reaction conditions. This guide provides the foundational information to make an informed decision for the successful synthesis of this compound.
References
- 1. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Carroll rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to In Vitro Assays for Assessing the Biological Effects of 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the biological effects of the α,β-unsaturated ketone, 5-Hexen-2-one, using a panel of established in vitro assays. Due to a notable lack of publicly available experimental data for this compound, this document outlines a recommended testing strategy. To facilitate comparison and hypothesis generation, we present available data for structurally similar α,β-unsaturated carbonyl compounds: acrolein, crotonaldehyde, and methyl vinyl ketone (MVK). These analogs serve as surrogates to anticipate the potential biological activities of this compound.
Hypothesized Biological Activity of this compound
This compound belongs to the class of α,β-unsaturated ketones, which are known to be reactive electrophiles. The primary mechanism of action for this class of compounds is believed to be Michael addition, where the electrophilic β-carbon reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH). This interaction can lead to a variety of cellular effects, including cytotoxicity, genotoxicity, and the induction of cellular defense mechanisms.
A key signaling pathway anticipated to be modulated by this compound is the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. Electrophilic compounds like α,β-unsaturated ketones can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of protective genes.
Comparative Data for this compound Analogs
The following table summarizes available in vitro data for acrolein, crotonaldehyde, and methyl vinyl ketone. This information provides a basis for designing experiments and anticipating the potency of this compound.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| Acrolein | Cytotoxicity (MTT) | Human Gastric Mucosal Cells (GES-1) | IC50 (24h) | 58 µM | [1] |
| Cytotoxicity (MTT) | Human Aortic Endothelial Cells (HUVEC) | IC50 (24h) | 16 µM | [1] | |
| Cytotoxicity (MTT) | Human Colon Adenocarcinoma (Caco-2) | IC50 (24h) | 66 µM | [1] | |
| Crotonaldehyde | Cytotoxicity | Mouse Lymphocytes | IC50 | 2.06 x 10⁻⁵ M - 4.26 x 10⁻⁵ M | [2] |
| Glutathione Depletion | Not Specified | EC50 (20 min) | 130 µM | [3] | |
| Methyl Vinyl Ketone (MVK) | Cytotoxicity | Murine Hypothalamic Neurons (GT1-7) | Apoptosis | Induced at low µM concentrations | [4] |
| Glutathione Depletion | B16-BL6 Mouse Melanoma Cells | Depletion | Significant | [5] | |
| PI3K Signaling | A549 Cells | Inhibition | Concentration-dependent | [6] |
Note: No direct experimental data for the biological effects of this compound was found in the public domain. The data for analogs are provided for comparative purposes.
Recommended In Vitro Assays and Experimental Protocols
A comprehensive in vitro evaluation of this compound should include assessments of its cytotoxicity, genotoxicity, and its impact on key cellular pathways.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Experimental Protocol:
-
Cell Treatment: Expose cells to various concentrations of this compound for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA fragments to migrate from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
Glutathione (GSH) Depletion Assay
This assay quantifies the intracellular levels of reduced glutathione, a key antioxidant that can be depleted by electrophilic compounds.
Experimental Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound for various time points.
-
Cell Lysis: Harvest and lyse the cells to release their intracellular contents.
-
Deproteinization: Remove proteins from the cell lysate, for example, by precipitation with sulfosalicylic acid.
-
GSH Quantification: Use a commercially available GSH assay kit. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples and express it as a percentage of the untreated control.
Keap1-Nrf2 Pathway Activation Assay
Activation of the Nrf2 pathway can be assessed by measuring the expression of its downstream target genes.
Experimental Protocol (using qPCR):
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the treated samples to untreated controls.
Visualizing Workflows and Pathways
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: General experimental workflow for assessing the in vitro biological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of In Vivo and In Vitro Data to Derive a Chronic Reference Value for Crotonaldehyde Based on Relative Potency to Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl vinyl ketone induces apoptosis in murine GT1-7 hypothalamic neurons through glutathione depletion and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl vinyl ketone, a toxic ingredient in cigarette smoke extract, modifies glutathione in mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hexen-2-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 5-Hexen-2-one is a flammable liquid and must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with non-hazardous refuse. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This chemical is a flammable liquid and vapor, necessitating precautions to prevent ignition and exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Avoid breathing vapors or mists.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 109-49-9 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Flash Point | 24 °C (75.2 °F) - closed cup |
| Boiling Point | 128-129 °C |
| Density | 0.847 g/mL at 25 °C |
Disposal Logistics and Operational Plan
The disposal of this compound is governed by hazardous waste regulations. The overarching principle is to collect and segregate the waste for pickup and disposal by a licensed environmental management company.
Step-by-Step Disposal Procedure:
-
Waste Identification: this compound is classified as a flammable liquid. Due to its low flash point, it is considered an ignitable hazardous waste. The likely U.S. Environmental Protection Agency (EPA) hazardous waste code is D001 . If it is a spent solvent from a specific process, it could also be classified as F003 or F005 .
-
Waste Collection and Segregation:
-
Use a designated and clearly labeled hazardous waste container. The container must be compatible with this compound; the original container or a clean, empty container of the same material is often a good choice.
-
The waste container must be kept tightly closed except when adding waste.[2]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong bases, reducing agents, oxidizing agents, and strong acids.[3] Mixing different types of waste can create dangerous chemical reactions and may complicate the disposal process.
-
Segregate halogenated and non-halogenated solvent wastes, as their disposal costs can differ significantly.
-
-
Waste Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be at or near the point of generation.[4]
-
The SAA should be a well-ventilated, cool, and dry location, away from heat and ignition sources. A flammable safety cabinet is the preferred storage location.
-
Ensure the waste container has a completed hazardous waste label, including the words "Hazardous Waste," the chemical name and concentration, and the associated hazards (e.g., "Flammable").[4]
-
-
Arranging for Disposal:
-
Once the waste container is full or when the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Experimental Protocol: Preparation of this compound Waste for Disposal
While chemical neutralization or deactivation of this compound in a laboratory setting is not a standard recommended procedure due to safety concerns and the generation of potentially hazardous byproducts, the following protocol details the essential experimental workflow for the safe collection and preparation of this compound waste for professional disposal. This process is a critical "experiment" in maintaining a safe and compliant laboratory.
Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste management company.
Materials:
-
Waste this compound
-
Designated hazardous waste container (compatible with this compound, with a screw cap)
-
Hazardous waste label
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Methodology:
-
Container Preparation:
-
Select a clean, dry, and appropriate waste container. Ensure the container is free from any residues of incompatible chemicals.
-
Affix a hazardous waste label to the container before adding any waste. Fill in all required information except for the final date.
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste this compound into the designated waste container, avoiding any spills.
-
If the original container of a reagent is being used for the waste, ensure it is clearly marked as "Hazardous Waste."
-
-
Container Sealing and Storage:
-
Securely close the cap of the waste container immediately after adding the waste.
-
Wipe the exterior of the container with a suitable solvent to remove any external contamination.
-
Place the sealed container in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.
-
-
Finalizing for Pickup:
-
When the container is full, record the date on the hazardous waste label.
-
Arrange for the pickup of the waste container through your institution's established procedures.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound from generation to final disposal.
References
Personal protective equipment for handling 5-Hexen-2-one
Comprehensive Safety Protocol: Handling 5-Hexen-2-one
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Inhalation or ingestion of this chemical may be harmful.[1] It is also reactive with oxidizing agents, reducing agents, and alkalis.[1] A thorough risk assessment should be conducted before beginning any work with this substance.
| Hazard Classification | Description |
| Physical Hazard | Flammable liquid and vapor (Category 3)[2][3] |
| Health Hazard | May cause skin and eye irritation.[1] May be harmful if inhaled or ingested.[1] |
| Reactivity Hazard | Reactive with oxidizing agents, reducing agents, and alkalis.[1] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.[3] | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn.[3][4] | |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[1][3] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent accidents and exposure.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and have it readily accessible.
-
Locate the nearest emergency shower and eyewash station.
-
Have spill control materials (e.g., absorbent pads, sand) available.
2. Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Keep the container tightly closed when not in use.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools and explosion-proof equipment.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, reducing agents, and bases.[1][3]
-
Store in a flammable liquids cabinet.
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill and Leak Procedures:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area of the leak or spill.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[1][3]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[3]
-
Consult with your institution's environmental health and safety department for specific disposal guidance.[1]
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 109-49-9[1][2][3][5][6] |
| Molecular Formula | C₆H₁₀O[1][5][6] |
| Molecular Weight | 98.14 g/mol [5][6] |
| Appearance | Liquid |
| Boiling Point | 128-129 °C |
| Density | 0.847 g/mL at 25 °C |
| Flash Point | 24 °C (75.2 °F) - closed cup |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
